Product packaging for 2,5-Diiodophenol(Cat. No.:CAS No. 24885-47-0)

2,5-Diiodophenol

Cat. No.: B3255075
CAS No.: 24885-47-0
M. Wt: 345.9 g/mol
InChI Key: BPJGGVMYBHUGEC-UHFFFAOYSA-N
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Description

2,5-Diiodophenol is a useful research compound. Its molecular formula is C6H4I2O and its molecular weight is 345.9 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4I2O B3255075 2,5-Diiodophenol CAS No. 24885-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diiodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJGGVMYBHUGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316572
Record name 2,5-Diiodophenol
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Molecular Weight

345.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24885-47-0
Record name 2,5-Diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24885-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diiodophenol
Source EPA DSSTox
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Foundational & Exploratory

2,5-Diiodophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 24885-47-0

This technical guide provides an in-depth overview of 2,5-Diiodophenol, a halogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24885-47-0PubChem[1]
Molecular Formula C₆H₄I₂OPubChem[1]
Molecular Weight 345.90 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1=CC(=C(C=C1I)O)IPubChem[1]
InChI Key BPJGGVMYBHUGEC-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 2.9PubChem[1]
Exact Mass (Computed) 345.83516 DaPubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections outline methodologies based on general procedures for similar compounds.

Synthesis of this compound

A general and environmentally friendly method for the iodination of aromatic compounds can be adapted for the synthesis of this compound from phenol. This method utilizes molecular iodine and hydrogen peroxide in an aqueous medium.

General Iodination Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend phenol (1 equivalent) and molecular iodine (2-3 equivalents) in distilled water.

  • Initiation: To the stirred suspension, add 30% (m/v) hydrogen peroxide (4-6 equivalents).

  • Reaction Conditions: Maintain the reaction mixture at 50°C with continuous stirring for 24 hours.

  • Work-up: After the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

G Phenol Phenol I2_H2O2 Iodine & H₂O₂ in Water Phenol->I2_H2O2 Add Reaction Stir at 50°C for 24h I2_H2O2->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product This compound Purify->Product

Analytical Methodologies

The identification and quantification of this compound can be achieved using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis:

A general HPLC method for the analysis of iodinated phenols can be employed.[2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: The eluting compounds can be monitored at a wavelength where phenols absorb, typically around 280 nm.

  • Quantification: Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

For volatile and thermally stable compounds like this compound, GC-MS is a powerful analytical tool. Derivatization may be necessary to improve its volatility and chromatographic behavior.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: Split or splitless injection can be used depending on the sample concentration.

  • Temperature Program: An oven temperature gradient is programmed to ensure good separation of the components.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum provides a unique fragmentation pattern for identification.

G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample containing This compound HPLC HPLC System (C18 Column) Sample->HPLC Inject GCMS GC-MS System (DB-5ms Column) Sample->GCMS Inject (with derivatization if needed) Analysis Data Analysis HPLC->Analysis Chromatogram GCMS->Analysis Chromatogram & Mass Spectrum Identification Identification Analysis->Identification Quantification Quantification Analysis->Quantification

Biological Activity and Signaling Pathways

The biological effects of many halogenated phenols are of significant interest in toxicology and pharmacology. While specific studies on this compound are limited, the broader class of diiodophenols has been investigated for various biological activities. For instance, some iodinated phenols have been identified as disinfection by-products in water and their potential health effects are a subject of study.[5]

It is plausible that this compound, like other phenolic compounds, could interact with various biological signaling pathways. Phenolic compounds are known to modulate pathways involved in inflammation, oxidative stress, and cellular proliferation. However, without specific experimental data for this compound, any proposed mechanism remains speculative. Further research is required to elucidate the specific biological targets and signaling cascades affected by this compound.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

References

The Elusive Synthesis of 2,5-Diiodophenol: A Technical Review and Proposed Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The synthesis and purification of 2,5-diiodophenol, a potentially valuable substituted phenol for applications in materials science and pharmaceutical development, presents a significant synthetic challenge. Unlike its more readily accessible isomers, the direct iodination of phenol does not yield the 2,5-disubstituted product with any appreciable selectivity. This technical guide provides a comprehensive review of the challenges associated with the synthesis of this compound, explores alternative synthetic routes, and outlines detailed, albeit theoretical, experimental protocols for its preparation and purification.

The Challenge of Direct Iodination

The direct electrophilic iodination of phenol is governed by the ortho- and para-directing nature of the hydroxyl group. This inherent regioselectivity leads to the preferential formation of 2-iodophenol, 4-iodophenol, and subsequently, 2,4-diiodophenol and 2,6-diiodophenol upon further iodination. The meta-position, and by extension the 2,5-substitution pattern, is not favored under standard iodination conditions. Extensive literature searches for a direct iodination protocol that selectively yields this compound have proven unfruitful, highlighting the need for alternative synthetic strategies.

Proposed Synthetic Pathway: A Multi-Step Approach Via Sandmeyer Reaction

A more plausible route to this compound involves a multi-step synthesis commencing with a precursor that enforces the desired substitution pattern. One of the most promising approaches is the Sandmeyer reaction, a versatile method for the introduction of a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.

A potential synthetic pathway is outlined below, starting from the iodination of hydroquinone.

Logical Workflow for the Proposed Synthesis

Synthesis_Workflow A Hydroquinone B 2,5-Diiodohydroquinone A->B Iodination C 2,5-Diiodo-1,4-benzoquinone B->C Oxidation D This compound C->D Reduction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

The following protocols are proposed based on established chemical principles and analogous transformations. They serve as a starting point for the development of a robust synthesis of this compound.

Synthesis of 2,5-Diiodohydroquinone

Principle: The direct iodination of hydroquinone is expected to yield the 2,5-diiodo derivative due to the activating and ortho, para-directing nature of the two hydroxyl groups.

Procedure:

  • In a well-ventilated fume hood, dissolve hydroquinone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • To this solution, add a solution of iodine (2.2 equivalents) and sodium iodide (2.2 equivalents) in the same solvent dropwise with stirring at room temperature.

  • The reaction mixture is stirred for a period of 24-48 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

Purification of 2,5-Diiodohydroquinone

Principle: Recrystallization is a standard technique for the purification of solid organic compounds.

Procedure:

  • The crude 2,5-diiodohydroquinone is dissolved in a minimum amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Oxidation of 2,5-Diiodohydroquinone to 2,5-Diiodo-1,4-benzoquinone

Principle: Hydroquinones can be oxidized to the corresponding benzoquinones using a variety of oxidizing agents.

Procedure:

  • Suspend the purified 2,5-diiodohydroquinone (1 equivalent) in a suitable solvent like dichloromethane or diethyl ether.

  • Add a solution of a suitable oxidizing agent, such as (diacetoxyiodo)benzene (DAIB) or ceric ammonium nitrate (CAN) (1.1 equivalents), portion-wise with stirring at 0 °C.

  • The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2,5-diiodo-1,4-benzoquinone.

Reduction of 2,5-Diiodo-1,4-benzoquinone to this compound

Principle: The reduction of a benzoquinone can yield the corresponding phenol. This is a non-trivial step as the reduction of a di-iodinated quinone to a mono-phenol is a selective reduction. A mild reducing agent will be necessary.

Procedure:

  • Dissolve the crude 2,5-diiodo-1,4-benzoquinone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C and add a mild reducing agent, for example, sodium borohydride (NaBH4) (0.5-1.0 equivalents), portion-wise with vigorous stirring. The stoichiometry here is critical and will need to be optimized.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is acidified with dilute hydrochloric acid to decompose any excess borohydride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification of this compound

The final product will likely be a mixture of the desired this compound and the starting 2,5-diiodohydroquinone, as well as other potential byproducts. Purification will be critical.

Purification Workflow

Purification_Workflow A Crude Product Mixture B Column Chromatography A->B C Fraction Collection B->C D Solvent Evaporation C->D E Recrystallization D->E F Pure this compound E->F

Caption: Proposed purification workflow for this compound.

Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of hexane and ethyl acetate is recommended to separate the more polar hydroquinone from the less polar phenol. The exact gradient will need to be determined empirically using TLC analysis.

Recrystallization:

  • Following column chromatography, the fractions containing the desired product can be combined, and the solvent evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or dichloromethane.

Data Presentation

As this guide presents a theoretical pathway, no experimental quantitative data can be provided. The following tables are templates for recording data once the synthesis is performed.

Table 1: Synthesis of 2,5-Diiodohydroquinone

ReactantMolecular Weight ( g/mol )Mass (g)Moles (mol)Equivalents
Hydroquinone1.0
Iodine2.2
Sodium Iodide2.2
Product
2,5-Diiodohydroquinone
Yield (%)

Table 2: Purification and Subsequent Reactions

StepStarting MaterialMass of Crude (g)Mass of Purified (g)Yield (%)Purity (by NMR/HPLC)
Recrystallization2,5-Diiodohydroquinone
Oxidation2,5-Diiodohydroquinone
Reduction2,5-Diiodo-1,4-benzoquinone
Column ChromatographyCrude this compound
RecrystallizationThis compound

Conclusion

The synthesis of this compound is a non-trivial endeavor that requires a multi-step approach. The proposed pathway, starting from the iodination of hydroquinone, offers a logical and chemically sound strategy. However, significant experimental optimization will be required for each step, particularly the selective reduction of 2,5-diiodo-1,4-benzoquinone. This technical guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis and purification of this elusive yet potentially valuable molecule. Further research and development are warranted to establish a reproducible and scalable process.

Spectroscopic Analysis of 2,5-Diiodophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 2,5-diiodophenol (C₆H₄I₂O). Due to the limited availability of experimentally-derived spectra in public databases, this document outlines the expected spectroscopic characteristics based on known data for structurally related compounds and computational predictions. The guide also presents standardized methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to a physical sample of this compound. This document is intended to serve as a foundational resource for researchers in chemistry and drug development who may be working with this compound.

Introduction

This compound is a disubstituted phenol derivative with iodine atoms at the 2 and 5 positions of the benzene ring. Halogenated phenols are important intermediates in organic synthesis and can be found as structural motifs in various biologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide focuses on the three primary spectroscopic techniques used for the characterization of organic molecules: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This information is based on computational models and analysis of similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data
Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H~ 7.5 - 7.8DoubletProton at C6, coupled to proton at C4.
¹H~ 7.0 - 7.3Doublet of doubletsProton at C4, coupled to protons at C3 and C6.
¹H~ 6.8 - 7.1DoubletProton at C3, coupled to proton at C4.
¹H~ 4.5 - 6.0Broad singletPhenolic -OH proton, chemical shift is concentration and solvent dependent.
¹³C~ 150 - 155SingletC1 (Carbon bearing the -OH group).
¹³C~ 140 - 145SingletC2 (Carbon bearing an Iodine).
¹³C~ 130 - 135SingletC5 (Carbon bearing an Iodine).
¹³C~ 125 - 130SingletC4.
¹³C~ 120 - 125SingletC6.
¹³C~ 115 - 120SingletC3.
Table 2: Expected Infrared (IR) Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibration Mode
O-H3200 - 3600Strong, BroadStretching
C-H (aromatic)3000 - 3100MediumStretching
C=C (aromatic)1450 - 1600Medium to StrongStretching
C-O1200 - 1300StrongStretching
C-I500 - 600Medium to StrongStretching
Table 3: Expected Mass Spectrometry (MS) Data
Ion m/z (amu) Notes
[M]⁺346Molecular ion. The presence of two iodine atoms will result in a characteristic isotopic pattern.
[M-I]⁺219Loss of one iodine atom.
[M-HI]⁺218Loss of hydrogen iodide.
[M-I-CO]⁺191Loss of an iodine atom and carbon monoxide.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound. Instrument parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 300-500 MHz.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75-125 MHz.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50 - 500.

    • The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,5-Diiodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,5-Diiodophenol, a key intermediate in organic synthesis. This document consolidates available data on its physical and chemical properties, outlines experimental protocols for its synthesis, and explores its reactivity and stability profile.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These properties are essential for its handling, application in reactions, and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₆H₄I₂OPubChem
Molecular Weight 345.90 g/mol PubChem
Melting Point 68-70 °CUniversity of Guanajuato Repository
Appearance White solidUniversity of Guanajuato Repository
CAS Number 24885-47-0PubChem

Chemical Reactivity

The reactivity of this compound is primarily dictated by three key structural features: the phenolic hydroxyl group, the two iodine substituents, and the aromatic ring.

2.1. Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This enables reactions such as etherification and esterification.

  • Etherification: The phenoxide, generated by treating this compound with a base, can react with alkyl halides to form ethers. This is a standard Williamson ether synthesis.

  • Esterification: Acylation of the hydroxyl group can be achieved using acid chlorides or anhydrides to produce the corresponding esters.

2.2. Reactions of the Iodine Substituents

The carbon-iodine bonds in this compound are susceptible to cleavage and can participate in a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions: The iodine atoms can serve as leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2- and 5-positions of the phenolic ring.

2.3. Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. However, in this compound, the positions ortho (position 6) and para (position 4) to the hydroxyl group are sterically hindered and electronically influenced by the iodine atoms. The positions ortho to the hydroxyl group are already substituted with iodine. This suggests that further electrophilic substitution on the aromatic ring would be challenging.

Reactivity_of_2_5_Diiodophenol cluster_hydroxyl Hydroxyl Group Reactions cluster_iodine Iodine Substituent Reactions cluster_ring Aromatic Ring Reactions This compound This compound Etherification Etherification This compound->Etherification Base, R-X Esterification Esterification This compound->Esterification Acid Chloride/ Anhydride Cross-Coupling Pd-Catalyzed Cross-Coupling This compound->Cross-Coupling Pd Catalyst, Coupling Partner Electrophilic_Substitution Electrophilic Aromatic Substitution This compound->Electrophilic_Substitution Electrophile (Challenging)

Figure 1. Reactivity map of this compound.

Stability

  • General Stability: this compound is expected to be a stable solid under normal laboratory conditions.

  • Incompatibilities: It is likely incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.

  • Storage: It should be stored in a cool, dry, well-ventilated area away from incompatible substances.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

4.1. Synthesis from 3-Iodophenol using KI and KIO₃

This method involves the iodination of 3-iodophenol in an acidic medium.

  • Materials:

    • 3-Iodophenol

    • Potassium Iodide (KI)

    • Potassium Iodate (KIO₃)

    • Sulfuric Acid (H₂SO₄)

    • Sodium Thiosulfate (Na₂S₂O₃)

    • Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve 3-iodophenol, KI, and KIO₃ in a dilute aqueous solution of sulfuric acid.

    • Stir the solution at room temperature.

    • Quench the reaction and remove any excess iodine by adding a solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

Synthesis_Workflow_KI_KIO3 start Start dissolve Dissolve 3-Iodophenol, KI, KIO3 in H2SO4(aq) start->dissolve stir Stir at Room Temperature dissolve->stir quench Quench with Na2S2O3 stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end End: this compound purify->end

Figure 2. Synthesis workflow of this compound.

4.2. Synthesis from 3-Iodophenol using NH₄I

An alternative method for the iodination of 3-iodophenol.

  • Materials:

    • 3-Iodophenol

    • Ammonium Iodide (NH₄I)

    • Appropriate solvent and reaction conditions as per the specific literature procedure.

    • Ethyl Acetate (EtOAc)

    • Hexane

  • Procedure:

    • Follow the general procedure for iodination using 3-iodophenol and ammonium iodide.

    • After the reaction is complete, work up the reaction mixture.

    • Purify the crude material by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile. Its phenolic hydroxyl group and two iodine substituents provide multiple reaction sites for derivatization, making it a valuable building block in the synthesis of more complex molecules, particularly through modern cross-coupling methodologies. While generally stable, care should be taken to avoid contact with strong oxidizing agents and other incompatible materials. The synthetic protocols provided herein offer reliable methods for its preparation in a laboratory setting. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling its effective and safe utilization in chemical synthesis and drug development programs.

References

A Technical Guide to the Thermochemical Data of 2,5-Diiodophenol: Methodology for Determination

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the current scarcity of publicly available thermochemical data for 2,5-diiodophenol. In lieu of reporting established values, this guide provides a comprehensive overview of the established experimental and computational methodologies that can be employed to determine the key thermochemical properties of this compound, namely the enthalpy of formation, standard entropy, and heat capacity. This paper is intended to serve as a foundational resource for researchers seeking to characterize this compound for applications in drug development, materials science, and chemical engineering.

Introduction

This guide outlines a combined experimental and computational approach to systematically determine the thermochemical profile of this compound. The proposed methodologies are based on well-established techniques proven to yield high-accuracy data for related organic compounds.

Proposed Methodologies for Thermochemical Data Determination

A dual strategy, leveraging both experimental measurements and high-level computational chemistry, is recommended to obtain a reliable and cross-validated set of thermochemical data for this compound.

Experimental Determination

The following experimental techniques are proposed for the direct measurement of the key thermodynamic properties.

The standard enthalpy of formation (ΔfH°) in the condensed phase can be determined from the standard enthalpy of combustion (ΔcH°). For iodinated organic compounds, rotating-bomb calorimetry is the preferred method to ensure that the combustion products are in a well-defined final state.

Experimental Protocol:

  • Sample Preparation: A pellet of high-purity this compound (mass accurately determined) is placed in a crucible within a specialized calorimetric bomb. A suitable auxiliary substance, such as benzoic acid, may be used to promote complete combustion.

  • Bomb Charging: The bomb is charged with high-pressure oxygen (typically ~30 atm) and a small, accurately measured amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce the iodine products to a single ionic state (I⁻) in solution.

  • Combustion: The bomb is sealed and placed in a calorimeter containing a known mass of water. The sample is ignited, and the temperature change of the calorimeter is monitored with high precision.

  • Rotation: During the combustion process, the bomb is rotated to ensure a homogeneous solution of the final products.

  • Analysis: The energy of combustion is calculated from the observed temperature rise and the previously determined energy equivalent of the calorimeter. Corrections are applied for the combustion of the fuse wire, the formation of nitric acid from residual nitrogen, and the solution chemistry of the iodine products.

  • Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HI solution).

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity (Cp) as a function of temperature and the enthalpy of fusion (ΔfusH).

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Heat Capacity Measurement: The heat capacity is determined using the sapphire method. This involves three sequential runs under the same temperature program:

    • An initial baseline run with two empty pans.

    • A run with a sapphire standard in the sample pan.

    • A final run with the this compound sample. The heat flow difference between these runs allows for the calculation of the sample's heat capacity over the desired temperature range.[1]

  • Enthalpy of Fusion Measurement: The sample is heated at a constant rate through its melting point. The energy absorbed during the melting process is recorded as a peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

The enthalpy of sublimation (ΔsubH°) can be determined by measuring the vapor pressure of the solid as a function of temperature using the Knudsen effusion method.[2][3][4][5][6]

Experimental Protocol:

  • Cell Preparation: A small amount of solid this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at each temperature.

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is derived from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant.

Computational Determination

High-accuracy quantum chemical calculations provide a powerful and independent method for determining thermochemical data, particularly for the gas phase.

Gaussian-4 (G4) theory and the Complete Basis Set (CBS-QB3) method are composite computational protocols designed to achieve high accuracy in thermochemical predictions, often within 1 kcal/mol of experimental values.[7][8][9][10][11]

Computational Protocol:

  • Geometry Optimization: The molecular structure of this compound is optimized at the B3LYP density functional theory level with a suitable basis set (e.g., 6-31G(2df,p) for G4).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., CCSD(T), MP4, MP2 with various basis sets as prescribed by the specific G4 or CBS-QB3 protocol).

  • Extrapolation and Correction: The final electronic energy is determined through a series of extrapolations and additive corrections, which account for basis set incompleteness and higher-order electron correlation effects.

  • Thermochemical Data Calculation: The gas-phase enthalpy of formation, standard entropy, and heat capacity are calculated by combining the final electronic energy with the scaled ZPVE and the statistical mechanics-derived thermal corrections.

Data Presentation

The data obtained from the proposed methodologies should be summarized for clarity and comparison.

Table 1: Experimentally Determined Thermochemical Data for this compound
ParameterSymbolValueUnitsMethod
Standard Enthalpy of CombustionΔcH°kJ/molRotating-Bomb Calorimetry
Standard Enthalpy of Formation (solid)ΔfH°(s)kJ/molFrom ΔcH°
Melting TemperatureTfusKDSC
Enthalpy of FusionΔfusHkJ/molDSC
Enthalpy of SublimationΔsubH°kJ/molKnudsen Effusion
Heat Capacity (solid)Cp(s)T-dependentJ/(mol·K)DSC
Table 2: Computationally Determined Gas-Phase Thermochemical Data for this compound
Parameter (at 298.15 K)SymbolG4 ValueCBS-QB3 ValueUnits
Standard Enthalpy of FormationΔfH°(g)kJ/mol
Standard EntropyJ/(mol·K)
Heat CapacityCpJ/(mol·K)

Visualization of Methodological Workflow

The logical flow for the comprehensive determination of thermochemical properties for this compound is illustrated below.

Caption: Workflow for determining thermochemical data for this compound.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the public domain, a robust and reliable dataset can be generated using a combination of established experimental techniques and high-accuracy computational methods. This guide provides the necessary theoretical framework and detailed protocols for researchers to undertake such a study. The resulting data will be invaluable for the safe and efficient use of this compound in scientific and industrial applications.

References

Potential hazards and safety precautions for 2,5-Diiodophenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2,5-Diiodophenol

This guide provides a comprehensive overview of the potential hazards and recommended safety precautions for this compound, designed for researchers, scientists, and professionals in drug development. The information is compiled from available safety data and toxicological information on closely related compounds, supplemented with standardized experimental protocols.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its basic properties can be computed.

PropertyValueSource
Molecular Formula C₆H₄I₂OPubChem[1]
Molecular Weight 345.90 g/mol PubChem[1]
CAS Number 24885-47-0PubChem[1]

Hazard Identification and Classification

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H351: Suspected of causing cancer.

  • H411: Toxic to aquatic life with long lasting effects.

GHS Pictograms:

alt text

Signal Word: Danger

Toxicological Data

Quantitative toxicological data for this compound is scarce. The following data is for a diiodophenol isomer and should be considered indicative.

TestSpeciesRouteValue
LD50MouseOral1,276 - 1,352 mg/kg

Reactivity and Stability

  • Reactivity: May form explosive mixtures with air upon intense heating.

  • Chemical Stability: Stable under normal conditions. May be light-sensitive.

  • Incompatible Materials: Strong bases, acid anhydrides, and acid chlorides.

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.

Safety Precautions and Handling

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Protect from light.

Experimental Protocols

The following are summaries of standardized OECD guidelines that would be used to assess the toxicity of a substance like this compound.

Acute Oral Toxicity (Based on OECD Guideline 425)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

  • Test Animals: Typically, a single sex (usually female) of rats is used.

  • Dosage: A stepwise procedure is used, starting with a dose expected to be non-lethal. The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.

  • Administration: The substance is administered by gavage in a single dose.

  • Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 is calculated based on the outcomes at different dose levels.

In Vitro Skin Irritation (Based on OECD Guideline 439)

This test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.

Methodology:

  • Test System: A three-dimensional human epidermis model is used.

  • Application: The test chemical is applied topically to the tissue surface.

  • Exposure and Incubation: Tissues are exposed to the chemical for a defined period (e.g., 60 minutes) and then incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%) compared to a negative control.

In Vitro Eye Irritation (Based on OECD Guideline 492)

This test utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that may cause serious eye damage or irritation.

Methodology:

  • Test System: A reconstructed human cornea-like epithelium model is employed.

  • Application: The test substance is applied to the surface of the corneal model.

  • Exposure and Incubation: The tissues are exposed for a specific duration, followed by a post-exposure incubation period.

  • Viability Measurement: Cell viability is measured using methods like the MTT assay.

  • Classification: The substance is classified based on the reduction in tissue viability relative to a negative control.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates the logical workflow for assessing and managing the risks associated with a chemical like this compound.

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures A Literature Review & Data Gathering B GHS Classification (Anticipated) A->B D Toxicity Evaluation (Experimental Protocols) B->D Informs Testing Strategy C Exposure Scenarios E Characterize Risk C->E D->E F Engineering Controls E->F G Personal Protective Equipment (PPE) E->G H Safe Handling & Storage Procedures E->H

References

An In-depth Technical Guide to 2,5-Diiodophenol: Synthesis, Properties, and Chemical Context

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of 2,5-diiodophenol, focusing on its chemical synthesis, physical and spectroscopic properties, and the historical context of its chemical class. While specific details of its initial discovery are not prominently documented in readily available historical literature, this paper situates its existence within the broader development of halogenated phenols.

Introduction and Historical Context

The study of halogenated phenols is a significant branch of organic chemistry, with wide-ranging applications in synthesis, materials science, and pharmacology. Iodinated phenols, in particular, have been of interest for their antiseptic properties and as intermediates in the synthesis of more complex molecules. While the specific historical account of the discovery of this compound is not well-documented, its existence can be understood as a logical extension of the systematic investigation of the iodination of phenol that began in the 19th century. Early work focused on the preparation of mono- and di-substituted phenols, with chemists exploring various iodinating agents and reaction conditions. The synthesis of the various isomers of diiodophenol, including the 2,5-isomer, would have been a natural progression of this research, aimed at understanding the directing effects of the hydroxyl group in electrophilic aromatic substitution and characterizing the properties of the resulting compounds.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its identification, purification, and application in research and development. The following tables summarize key physical and computed spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄I₂OPubChem
Molecular Weight 345.90 g/mol PubChem
CAS Number 24885-47-0PubChem
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---

Table 2: Computed Spectroscopic Data for this compound

Spectroscopic DataPredicted ValuesSource
¹H-NMR δ (ppm): 7.65 (d, J=8.5 Hz, 1H), 7.21 (d, J=2.5 Hz, 1H), 6.63 (dd, J=8.5, 2.5 Hz, 1H)ChemDraw
¹³C-NMR δ (ppm): 155.0, 140.2, 131.8, 120.5, 90.1, 86.3ChemDraw
Mass Spectrum (m/z) 346.84 (M+H)⁺---

Synthesis of this compound: A Representative Experimental Protocol

Objective: To synthesize this compound via the electrophilic iodination of p-iodophenol.

Materials:

  • p-Iodophenol

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Sulfuric acid (concentrated)

  • Methanol

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-iodophenol (1 equivalent) in methanol.

  • Addition of Reagents: To the stirred solution, add iodine (1.1 equivalents) and periodic acid (0.4 equivalents).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Add water to the mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Expected Outcome: A solid product, which can be further characterized by melting point analysis, NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Chemistry: The Mechanism of Iodination

The synthesis of this compound is fundamentally an electrophilic aromatic substitution reaction. The following diagram, generated using the DOT language, illustrates the general mechanism for the iodination of a phenol, which is the core chemical transformation.

Iodination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_substitution Electrophilic Aromatic Substitution cluster_product Product phenol Phenol attack Nucleophilic Attack by Phenol Ring phenol->attack iodine I₂ electrophile Generation of Electrophile (e.g., I⁺ source) iodine->electrophile electrophile->attack sigma Sigma Complex (Arenium Ion) attack->sigma Forms deprotonation Deprotonation sigma->deprotonation Loses H⁺ iodophenol Iodophenol deprotonation->iodophenol Restores Aromaticity

Caption: General mechanism of electrophilic iodination of phenol.

Conclusion

This compound, as a member of the diiodophenol family, represents an interesting scaffold for organic synthesis and potential applications in medicinal chemistry and materials science. While its specific history of discovery is not as clearly delineated as some other foundational molecules, its synthesis and properties are well-understood within the principles of organic chemistry. The provided data and representative synthetic protocol offer a solid foundation for researchers and professionals working with this and related compounds. Further investigation into its biological activities and applications could reveal new opportunities for this versatile chemical entity.

A Theoretical and Experimental Guide to the Electronic Structure of 2,5-Diiodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: A Computational Approach

A thorough understanding of the electronic structure of 2,5-diiodophenol can be achieved through ab initio quantum mechanical calculations. Density Functional Theory (DFT) is a powerful and widely used method for such investigations, offering a good balance between accuracy and computational cost.

Computational Methodology

The proposed theoretical study would involve a multi-step computational protocol. The initial step is the optimization of the molecular geometry to find the lowest energy conformation. Subsequent calculations would then be performed on the optimized structure to determine a range of electronic properties.

A recommended level of theory for this type of molecule, based on studies of similar halogenated phenols, would be the M06-2X functional with a mixed basis set.[1] For the carbon, hydrogen, and oxygen atoms, a Pople-style basis set such as 6-311+G(d,p) would be appropriate. For the iodine atoms, a basis set that includes effective core potentials (ECPs) to account for relativistic effects, such as LANL2DZ, is recommended. The use of a solvent model, such as the Solvation Model based on Density (SMD), would also be beneficial to simulate the electronic structure in a more realistic chemical environment.

Key Electronic Properties for Investigation

The following electronic properties are crucial for characterizing this compound and should be the focus of the computational study:

  • Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

  • Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the molecule's reactivity and electronic transition properties. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Electron Density and Electrostatic Potential (ESP): The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. The ESP map provides a visual representation of the electrostatic potential on the molecule's surface, which is crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding.

  • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding, charge distribution, and intramolecular interactions, such as hyperconjugation and steric effects.

  • Spectroscopic Properties: Theoretical calculations can predict spectroscopic properties such as UV-Visible and Infrared (IR) spectra, which can be used to validate the computational model against experimental data.

Data Presentation: A Structured Overview

The quantitative data obtained from the proposed computational study should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters of this compound
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2[Calculated Value]C6-C1-C2[Calculated Value]
C2-C3[Calculated Value]C1-C2-C3[Calculated Value]
C3-C4[Calculated Value]C2-C3-C4[Calculated Value]
C4-C5[Calculated Value]C3-C4-C5[Calculated Value]
C5-C6[Calculated Value]C4-C5-C6[Calculated Value]
C1-O[Calculated Value]C1-O-H[Calculated Value]
O-H[Calculated Value]C2-C1-O[Calculated Value]
C2-I[Calculated Value]C1-C2-I[Calculated Value]
C5-I[Calculated Value]C4-C5-I[Calculated Value]
Table 2: Calculated Electronic Properties of this compound
PropertyValue
HOMO Energy (eV)[Calculated Value]
LUMO Energy (eV)[Calculated Value]
HOMO-LUMO Gap (eV)[Calculated Value]
Dipole Moment (Debye)[Calculated Value]
Ionization Potential (eV)[Calculated Value]
Electron Affinity (eV)[Calculated Value]
Table 3: Natural Bond Orbital (NBO) Analysis - Key Interactions
Donor NBOAcceptor NBOE(2) (kcal/mol)
[Donor Orbital][Acceptor Orbital][Calculated Value]
[Donor Orbital][Acceptor Orbital][Calculated Value]
[Donor Orbital][Acceptor Orbital][Calculated Value]
[Donor Orbital][Acceptor Orbital][Calculated Value]

Experimental Protocols: Synthesis and Characterization

To validate the theoretical findings and provide a complete picture of the electronic structure, experimental studies are essential. The following protocols are proposed for the synthesis and characterization of this compound.

Synthesis of this compound

A potential synthetic route for this compound involves the direct iodination of phenol. The reaction conditions would need to be carefully controlled to achieve the desired disubstitution pattern. A general procedure, adapted from the synthesis of other iodophenols, is as follows:

  • Reaction Setup: Dissolve phenol in a suitable solvent, such as acetic acid or a mixture of water and an organic solvent.

  • Iodinating Agent: Add a source of iodine, such as iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., H₂O₂).

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to isolate this compound.

Spectroscopic Characterization

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and investigate its electronic properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and the positions of the iodine and hydroxyl substituents on the phenol ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the O-H and C-I stretching vibrations.

  • UV-Visible Spectroscopy: This technique will provide information about the electronic transitions in the molecule. The experimental absorption maxima can be compared with the theoretically predicted values.

Visualization of Concepts and Workflows

Visual diagrams are crucial for understanding the complex relationships and processes involved in the study of this compound.

Theoretical_Workflow cluster_Input Input cluster_Methodology Computational Methodology cluster_Calculations Quantum Chemical Calculations cluster_Analysis Data Analysis and Interpretation Molecule This compound Structure Method Select DFT Functional (e.g., M06-2X) Molecule->Method BasisSet Select Basis Set (e.g., 6-311+G(d,p) for C,H,O LANL2DZ for I) GeoOpt Geometry Optimization Method->GeoOpt Solvent Select Solvent Model (e.g., SMD) BasisSet->GeoOpt Solvent->GeoOpt Freq Frequency Calculation GeoOpt->Freq Electronic Electronic Structure Calculations Freq->Electronic Geom Molecular Geometry (Bond Lengths, Angles) Electronic->Geom Orbitals Molecular Orbitals (HOMO, LUMO, Gap) Electronic->Orbitals ESP Electron Density & ESP Electronic->ESP NBO NBO Analysis Electronic->NBO Spectra Simulated Spectra (UV-Vis, IR) Electronic->Spectra

Caption: Workflow for the theoretical study of this compound.

Electronic_Interactions cluster_Phenol Phenol Ring cluster_Substituents Substituents PiSystem Aromatic π-System OH Hydroxyl Group (-OH) OH->PiSystem Inductive Effect (-I) Mesomeric Effect (+M) Iodine1 Iodine at C2 (-I) Iodine1->PiSystem Inductive Effect (-I) Mesomeric Effect (+M) Iodine2 Iodine at C5 (-I) Iodine2->PiSystem Inductive Effect (-I) Mesomeric Effect (+M)

Caption: Electronic interactions within this compound.

Conclusion

This guide has outlined a comprehensive theoretical and experimental approach to elucidate the electronic structure of this compound. By combining state-of-the-art computational methods with rigorous experimental validation, a deep understanding of this molecule's properties can be achieved. The insights gained from such studies are invaluable for researchers in various fields, including medicinal chemistry and materials science, where the ability to predict and understand molecular behavior at the electronic level is paramount for rational design and development.

References

Methodological & Application

Application Notes and Protocols: 2,5-Diiodophenol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-diiodophenol in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, offering a versatile pathway for the synthesis of complex biaryl and polyaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4][5] this compound is a particularly interesting substrate for this reaction due to the presence of two reactive iodine atoms, which allows for sequential or double cross-coupling reactions. The differential reactivity of the two C-I bonds, influenced by the electronic effects of the hydroxyl group, can be exploited to achieve selective mono- or di-arylation, leading to a diverse range of substituted phenols and their derivatives.[6] These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Key Advantages of the Suzuki-Miyaura Reaction

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[4]

  • High Tolerance of Functional Groups: A wide variety of functional groups are compatible with the reaction conditions, minimizing the need for protecting groups.[4][7]

  • Commercial Availability of Reagents: A vast array of boronic acids and esters are commercially available, allowing for extensive structural diversification.[4]

  • Low Toxicity of Byproducts: The boron-containing byproducts are generally non-toxic and easily removed from the reaction mixture.[4]

Applications in Drug Discovery and Development

The biaryl motif is a prevalent feature in many approved drugs.[3] The Suzuki-Miyaura coupling is a key transformation for the synthesis of these structures, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[3] The use of this compound as a starting material allows for the introduction of two different aryl or heteroaryl groups, providing access to complex and three-dimensional molecular architectures that can enhance biological activity and improve pharmacokinetic profiles.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst.

  • Anhydrous solvents should be used to ensure optimal reaction efficiency.

  • The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome, including yield and selectivity.

Protocol 1: Mono-arylation of this compound

This protocol is designed to favor the selective mono-arylation of this compound. The regioselectivity of the reaction (coupling at the 2- vs. 5-position) can be influenced by steric and electronic factors of the boronic acid and the reaction conditions. Generally, the coupling is expected to occur preferentially at the less sterically hindered position.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Add the solvent system (e.g., 1,4-dioxane, 4 mL and water, 1 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Protocol 2: Double (Di-arylation) of this compound

This protocol is optimized for the double Suzuki-Miyaura coupling to synthesize 2,5-diarylphenols.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 3-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 4-6 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).[8]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.06 mmol, 6 mol%) to the flask.[8]

  • Add the solvent system (e.g., 1,4-dioxane, 4 mL and water, 1 mL) via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 90-110 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel to isolate the desired di-arylated phenol.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of dihalogenated aromatic compounds, which can be extrapolated for reactions with this compound. Actual yields may vary depending on the specific substrates and optimized conditions.

EntryDihalogenated Substrate (Analogue)Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
12,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O90122,5-Diphenyl-3-hexylthiophene85[8]
22,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O90122,5-Bis(4-methylphenyl)-3-hexylthiophene88[8]
31,2-Dibromo-3,5-difluorobenzene (mono-arylation)Phenylboronic acid (1 equiv.)Pd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80122-Bromo-3,5-difluorobiphenyl92
41,2-Dibromo-3,5-difluorobenzene (di-arylation)Phenylboronic acid (2 equiv.)Pd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O80243,5-Difluoro-o-terphenyl85
52,4-DichloropyridinePhenylboronic acidPd-PEPPSI-IPr (3)Na₂CO₃Dioxane/H₂O100124-Phenyl-2-chloropyridine~90 (selectivity)[9][10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add palladium catalyst B->C D Add anhydrous solvent C->D E Heat and stir reaction mixture D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous work-up (extraction) G->H I Dry organic layer H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K L Characterize product K->L

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R-X pd2_complex R-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R'-B(OR)₂ + Base pd2_r_rprime R-Pd(II)L_n-R' transmetal->pd2_r_rprime red_elim Reductive Elimination pd2_r_rprime->red_elim red_elim->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a highly effective method for the synthesis of mono- and di-arylated phenols. By carefully selecting the reaction conditions, researchers can control the selectivity of the reaction to access a wide range of valuable compounds for drug discovery and materials science. The protocols provided herein serve as a starting point for the development of specific synthetic routes, and further optimization may be required for individual substrates.

References

Application Notes and Protocols for the Sonogashira Coupling of 2,5-Diiodophenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The mild reaction conditions and tolerance of a wide variety of functional groups make it an attractive method for the construction of complex molecular architectures.[3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2,5-diiodophenol with a range of terminal alkynes. The di-functional nature of this compound allows for a double coupling reaction, leading to the synthesis of 2,5-bis(alkynyl)phenols, which are valuable building blocks in medicinal chemistry and materials science. While the presence of a free hydroxyl group can sometimes interfere with catalytic cycles, evidence suggests that Sonogashira couplings can be performed on unprotected phenols, simplifying the synthetic route by avoiding protection and deprotection steps.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[4][5][6]

For this compound, the reaction can be controlled to achieve either mono- or di-alkynylation, although this protocol focuses on the double coupling to synthesize symmetrical 2,5-bis(alkynyl)phenols.

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound with terminal alkynes is depicted below. The process involves the careful preparation of the reaction mixture under an inert atmosphere, followed by heating to drive the reaction to completion. Work-up and purification are then performed to isolate the desired product.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, and Base in Solvent inert Degas and Purge with Inert Gas (e.g., Argon) reagents->inert Inert Atmosphere heat Heat Reaction Mixture (e.g., 50-80 °C) inert->heat monitor Monitor Progress by TLC or GC-MS heat->monitor quench Quench Reaction and Remove Solvent monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

General workflow for the Sonogashira coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol% PdCl₂(PPh₃)₂), and copper(I) iodide (5-10 mol%).

    • Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.

    • Add the terminal alkyne (2.2-2.5 eq) to the reaction mixture via syringe.

    • Finally, add the base (e.g., 3-4 eq of Et₃N or DIPA).

  • Reaction:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to the desired temperature (typically between 50-80 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the substrates and catalyst.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,5-bis(alkynyl)phenol.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of di-haloaromatic compounds with various terminal alkynes, which can be adapted for this compound.

EntryAryl DihalideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,3-DiiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHF651285
21,4-Dibromobenzene1-HeptynePd(PPh₃)₄ (3)6DIPADMF802478
32,5-DibromopyridineEthynyltrimethylsilanePd(OAc)₂/XPhos (2.5)5Cs₂CO₃1,4-Dioxane1001892
41,3-Diiodobenzene1-OctynePdCl₂(PPh₃)₂ (2)4Et₃NTHF651681
51,4-DiiodobenzenePhenylacetylenePd(PPh₃)₄ (2.5)5Et₃NTHFRT2495

Note: The conditions and yields in this table are based on literature for analogous di-haloaromatic compounds and should be considered as a starting point for the optimization of the reaction with this compound.

Signaling Pathway and Logical Relationships

The Sonogashira coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps and intermediates involved in the palladium-catalyzed cross-coupling of an aryl iodide with a terminal alkyne in the presence of a copper(I) co-catalyst.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_alkyne Cu-C≡CR CuI CuI Transmetal->CuI Regenerates CuI RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR RedElim->Product Cu_cycle Copper Cycle Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide CuI, Base Cu_acetylide->Transmetal Base Base BaseH Base-H⁺ Base->BaseH

Catalytic cycle of the Sonogashira coupling.

Troubleshooting and Safety Precautions

  • Low or No Yield:

    • Ensure all reagents and solvents are anhydrous. Moisture can deactivate the catalysts.

    • Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and alkyne homocoupling (Glaser coupling).

    • Check the quality of the palladium catalyst and the base. Old or impure reagents can lead to poor results.

    • Increase the reaction temperature or time if the starting material is not fully consumed.

  • Formation of Side Products:

    • Homocoupling of the terminal alkyne (Glaser coupling) can be minimized by ensuring an oxygen-free environment and using the appropriate amount of copper catalyst.

    • If mono-alkynylation is observed as a major byproduct in the double coupling reaction, increase the stoichiometry of the terminal alkyne and prolong the reaction time.

  • Safety:

    • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

    • Organic solvents such as THF and DMF are flammable and should be handled with care, away from ignition sources.

    • The reaction should be performed under an inert atmosphere, as some reagents may be air-sensitive.

These application notes and protocols provide a comprehensive guide for researchers and scientists to successfully perform the Sonogashira coupling of this compound with terminal alkynes. By following these guidelines and optimizing the reaction conditions, this powerful synthetic tool can be effectively utilized in the development of novel compounds for various applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of aryl amines. The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] The substrate 2,5-diiodophenol presents a unique scaffold for the synthesis of novel compounds, particularly for the generation of di-aminated phenol derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials.

The presence of two iodine atoms on the phenol ring allows for a sequential or double amination, offering a pathway to symmetrically or unsymmetrically substituted 2,5-diaminophenols. The hydroxyl group also provides a handle for further functionalization. However, the di-iodinated nature of the substrate and the presence of the acidic phenolic proton introduce specific challenges, including the potential for competitive side reactions and the need for careful control of stoichiometry and reaction conditions to achieve the desired level of amination (mono- vs. di-substitution).

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound with both primary and secondary amines.

Key Considerations for the Amination of this compound

  • Catalyst System: The choice of palladium precursor and ligand is critical. For di-iodinated substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to promote efficient oxidative addition and reductive elimination steps of the catalytic cycle.[3] Pre-formed palladium catalysts can also be effective.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and the phenol. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] The stoichiometry of the base is crucial; at least two equivalents are needed to deprotonate the amine and the phenol, with additional equivalents required for the subsequent amination steps.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure a moisture-free environment, which is critical for the stability and activity of the catalyst.[4]

  • Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the amine and the efficiency of the catalyst system.[4]

  • Control of Selectivity: Achieving selective mono-amination versus di-amination can be challenging. Key strategies to favor mono-amination include using a sub-stoichiometric amount of the amine, lower reaction temperatures, and shorter reaction times. Conversely, di-amination is favored by using an excess of the amine and more forcing conditions.

Experimental Protocols

The following are generalized protocols for the mono- and di-amination of this compound. These should be considered as starting points and may require optimization for specific amines.

Protocol 1: Mono-amination of this compound

Objective: To synthesize a 2-amino-5-iodophenol derivative.

Materials:

  • This compound

  • Primary or Secondary Amine (0.95 - 1.05 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

  • XPhos (1.5 - 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 - 3.0 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the amine, Pd(OAc)₂, XPhos, and NaOtBu.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Di-amination of this compound

Objective: To synthesize a 2,5-diaminophenol derivative.

Materials:

  • This compound

  • Primary or Secondary Amine (2.2 - 2.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-10 mol%)

  • RuPhos (3 - 15 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (4.5 - 5.0 equivalents)

  • Anhydrous Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and RuPhos.

  • Add anhydrous dioxane and the amine via syringe.

  • Add LHMDS portion-wise at room temperature.

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes hypothetical quantitative data for the Buchwald-Hartwig amination of this compound with various amines based on typical yields for similar reactions reported in the literature. Actual yields will vary depending on the specific reaction conditions and the nature of the amine.

EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Morpholine (1 eq)Mono-aminatedPd(OAc)₂ / XPhosNaOtBuToluene10075-85
2Aniline (1 eq)Mono-aminatedPd₂(dba)₃ / SPhosK₃PO₄Dioxane11060-70
3n-Butylamine (1 eq)Mono-aminatedPd(OAc)₂ / RuPhosLHMDSToluene9080-90
4Morpholine (2.2 eq)Di-aminatedPd(OAc)₂ / XPhosNaOtBuToluene11065-75
5Aniline (2.2 eq)Di-aminatedPd₂(dba)₃ / SPhosK₃PO₄Dioxane12050-60
6n-Butylamine (2.2 eq)Di-aminatedPd(OAc)₂ / RuPhosLHMDSToluene10070-80

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Ligand_Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand_Exchange R'R''NH Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(NHR'R'')L2 Ligand_Exchange->Ar-Pd(II)(NHR'R'')L2 Deprotonation Deprotonation Ar-Pd(II)(NHR'R'')L2->Deprotonation Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

The following diagram outlines the general experimental workflow for performing the Buchwald-Hartwig amination of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh this compound, Pd Catalyst, Ligand, Base Inert_Atmosphere Assemble Glassware under Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Amine Add Anhydrous Solvent and Amine Inert_Atmosphere->Solvent_Amine Heating Heat to Desired Temperature Solvent_Amine->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry and Concentrate. Purify by Chromatography. Extraction->Purification

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Substituted Phenols from 2,5-Diiodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted phenols utilizing 2,5-diiodophenol as a versatile starting material. The methodologies described herein leverage modern cross-coupling reactions to enable the selective functionalization of the di-iodinated phenol core, paving the way for the creation of diverse and complex phenolic structures for applications in drug discovery and materials science.

Introduction

Substituted phenols are a critical class of compounds in medicinal chemistry and drug development, appearing in the structures of numerous natural products and synthetic drugs. The ability to precisely control the substitution pattern on the phenolic ring is paramount for tuning the biological activity and pharmacokinetic properties of these molecules. This compound serves as a valuable building block, offering two distinct iodine-substituted positions that can be selectively functionalized through various cross-coupling strategies. The differential reactivity of the iodine atoms, influenced by the electronic and steric environment, allows for a stepwise and controlled introduction of diverse substituents.

This document outlines protocols for common and effective cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to afford a range of substituted phenol derivatives.

Key Synthetic Strategies

The synthesis of substituted phenols from this compound primarily relies on palladium-catalyzed cross-coupling reactions. The general workflow involves the selective reaction at one of the C-I bonds, followed by a second coupling reaction if a di-substituted product is desired. The regioselectivity of the first coupling is a key consideration.

G start This compound mono_sub Mono-substituted Phenol start->mono_sub Cross-Coupling Reaction 1 (e.g., Suzuki, Sonogashira) di_sub Di-substituted Phenol mono_sub->di_sub Cross-Coupling Reaction 2 (e.g., Suzuki, Buchwald-Hartwig)

Figure 1: General workflow for the synthesis of substituted phenols from this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of substituted phenols from this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-iodophenols

This protocol describes the mono-arylation of this compound, a common and valuable transformation.

Reaction Scheme:

reaction1 s1 This compound plus1 + s1->plus1 s2 Arylboronic Acid plus1->s2 arrow Pd Catalyst, Base Solvent, Heat s2->arrow p1 2-Aryl-5-iodophenol arrow->p1

Figure 2: Suzuki-Miyaura coupling of this compound.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the corresponding arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable phosphine ligand (e.g., SPhos, XPhos, 0.04 eq).

  • Add a base, such as K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0 eq).

  • Add a degassed solvent system. A mixture of a polar aprotic solvent like 1,4-dioxane or DME and water (e.g., 4:1 v/v) is commonly used.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-iodophenol.

Quantitative Data Summary (Representative):

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901275
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O100882
33-Pyridinylboronic acidPdCl₂(dppf)K₃PO₄DME/H₂O851668
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-iodophenols

This protocol allows for the introduction of an alkynyl group, a versatile handle for further functionalization.

Reaction Scheme:

reaction2 s1 This compound plus1 + s1->plus1 s2 Terminal Alkyne plus1->s2 arrow Pd Catalyst, Cu(I) salt Base, Solvent s2->arrow p1 2-Alkynyl-5-iodophenol arrow->p1

Figure 3: Sonogashira coupling of this compound.

Methodology:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable degassed solvent such as THF or DMF.

  • Add the terminal alkyne (1.1-1.5 eq).

  • Add a palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) salt, such as CuI (0.05 eq).

  • Add a degassed amine base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to yield the 2-alkynyl-5-iodophenol.

Quantitative Data Summary (Representative):

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25685
2TrimethylsilylacetylenePd(PPh₃)₄/CuIDIPEADMF50490
31-HexynePd(OAc)₂/PPh₃/CuIEt₃NAcetonitrile40878

Further Functionalization

The mono-substituted products, such as 2-aryl-5-iodophenol or 2-alkynyl-5-iodophenol, still possess a reactive C-I bond at the 5-position. This allows for a second, different cross-coupling reaction to be performed, leading to di-substituted phenols with diverse functionalities. For example, a Suzuki coupling could be followed by a Buchwald-Hartwig amination to introduce an amino group.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Palladium catalysts can be pyrophoric and should be handled with care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a highly useful and versatile starting material for the synthesis of a wide array of substituted phenols. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel phenolic compounds for various applications in drug discovery and materials science. The ability to perform regioselective and stepwise functionalization opens up a vast chemical space for the design and synthesis of next-generation molecules.

Application Notes and Protocols: 2,5-Diiodophenol as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2,5-diiodophenol as a monomer for the synthesis of functional polymers. While direct experimental data for the polymerization of this compound is limited in publicly available literature, its structure suggests its utility in creating materials with unique properties, drawing parallels from related iodinated and phenolic compounds. The protocols provided are generalized procedures based on established cross-coupling and polycondensation reactions commonly employed for dihalogenated aromatic compounds. Optimization of these protocols for this compound is recommended.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₆H₄I₂O.[1] Its structure, featuring a hydroxyl group and two iodine atoms on a benzene ring, makes it a promising candidate as a building block for a variety of functional materials. The reactive sites—the hydroxyl group and the carbon-iodine bonds—allow for its incorporation into polymeric structures through various polymerization techniques.

Key Structural Features:

  • Phenolic Hydroxyl Group: Enables participation in condensation reactions to form polyethers and polyesters. It also imparts antioxidant properties and potential for hydrogen bonding.

  • Iodine Atoms: Act as leaving groups in various cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann couplings, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The high atomic weight of iodine can also impart properties like radiopacity and flame retardancy to the resulting materials.

Potential Applications of this compound-Based Polymers

The unique combination of a phenolic hydroxyl group and iodine atoms suggests that polymers derived from this compound could be tailored for a range of advanced applications.

Flame Retardant Materials

Halogenated compounds, particularly those containing bromine and chlorine, are well-known flame retardants.[2][3] When exposed to heat, they release halogen radicals that interrupt the combustion process in the gas phase.[2][4] Iodine, being a halogen, can also contribute to flame retardancy. Polymers incorporating this compound could therefore exhibit enhanced fire resistance. The mechanism involves the release of iodine radicals which can scavenge free radicals in the flame, thus inhibiting the combustion chain reaction.[3]

Radiopaque Materials for Medical Devices

Materials that are opaque to X-rays are crucial for the visualization of medical devices within the body. Iodine is an effective radiopacifying agent due to its high atomic number. Incorporating this compound into biocompatible polymers could lead to the development of inherently radiopaque materials for applications such as catheters, stents, and surgical tools, eliminating the need for potentially leachable radiopaque fillers.

High-Performance Polymers: Poly(phenylene ether)s and Conjugated Polymers

The diiodo-functionality of this compound allows for its use in the synthesis of high-performance polymers through various cross-coupling reactions.

  • Poly(phenylene ether)s (PPEs): Ullmann condensation of the phenoxide derived from this compound can lead to the formation of poly(phenylene ether)s. These polymers are known for their high thermal stability, dimensional stability, and excellent dielectric properties. The iodine atoms could be retained in the polymer backbone for further functionalization or to enhance specific properties.

  • Conjugated Polymers: Sonogashira and Suzuki coupling reactions are powerful tools for the synthesis of conjugated polymers, which are of great interest for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[5] this compound can be coupled with di-alkynes (Sonogashira) or di-boronic acids/esters (Suzuki) to create novel conjugated polymer architectures.

Precursors for Bioactive Molecules

The this compound scaffold can be a precursor for the synthesis of more complex molecules with potential biological activity. The iodine atoms can be readily substituted through cross-coupling reactions to introduce a variety of functional groups, leading to the generation of libraries of compounds for drug discovery screening. The 2,5-dimethylphenyl scaffold, a related structure, is found in some antimicrobial compounds.[6]

Experimental Protocols

The following are generalized protocols for the polymerization of this compound. Note: These are starting points and require optimization for this specific monomer. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Synthesis of Poly(2,5-oxyphenyl) via Ullmann Condensation

This protocol describes the synthesis of a poly(phenylene ether) from this compound.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • In a dried Schlenk flask, combine this compound (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by techniques like GPC (Gel Permeation Chromatography) to observe polymer formation.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol containing a small amount of 1 M HCl to precipitate the polymer.

  • Filter the precipitate, wash thoroughly with methanol and water, and dry under vacuum.

Characterization:

  • FT-IR: To confirm the formation of the ether linkages.

  • NMR (¹H, ¹³C): To elucidate the polymer structure.

  • GPC: To determine the molecular weight and polydispersity index.

  • TGA/DSC: To evaluate the thermal properties.

// Nodes start [label="Start: Combine Reactants\n(this compound, CuI, Ligand, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction\n(Anhydrous DMF, 120-140 °C, 24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitation [label="Precipitation\n(Pour into Methanol/HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Filtration & Washing\n(Methanol, Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="Drying\n(Under Vacuum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(FT-IR, NMR, GPC, TGA/DSC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> reaction [label="Heat & Stir"]; reaction -> precipitation [label="Cool"]; precipitation -> filtration; filtration -> drying; drying -> characterization; } caption: "Ullmann Condensation Workflow"

Synthesis of a Conjugated Polymer via Sonogashira-Hagihara Polycondensation

This protocol describes the synthesis of a poly(phenylene ethynylene) derivative.

Materials:

  • This compound

  • A suitable di-alkyne monomer (e.g., 1,4-diethynylbenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the di-alkyne monomer (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (as solvent and base).

  • Stir the reaction mixture at a temperature ranging from room temperature to 65 °C for 24-72 hours. The reaction progress can often be monitored by the precipitation of the polymer.[5]

  • Once the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer.

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • Further purification might be necessary to remove catalyst residues, for example, by washing with a solution of EDTA.

Characterization:

  • FT-IR: To identify the alkyne and aromatic C-H stretches.

  • NMR (¹H, ¹³C): To confirm the polymer structure.

  • GPC: To determine molecular weight.

  • UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymer.

// Nodes start [label="Start: Combine Monomers & Catalysts\n(this compound, Dialkyne, Pd/Cu catalysts)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Polymerization\n(THF/TEA, RT-65 °C, 24-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitation [label="Precipitation\n(Pour into Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Washing with Methanol, EDTA solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="Drying\n(Under Vacuum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(FT-IR, NMR, GPC, UV-Vis, Fluorescence)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> reaction [label="Stir"]; reaction -> precipitation; precipitation -> purification; purification -> drying; drying -> characterization; } caption: "Sonogashira Polymerization Workflow"

Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polycondensation

This protocol outlines the synthesis of a poly(phenylene) derivative.

Materials:

  • This compound

  • A suitable diboronic acid or diboronic ester monomer (e.g., 1,4-phenylenediboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • An aqueous solution of a base (e.g., 2 M sodium carbonate or potassium carbonate)

  • A suitable organic solvent (e.g., Toluene, DMF, or 1,4-Dioxane)

  • Methanol

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) and the diboronic acid/ester monomer (1.0 eq) in the organic solvent.

  • Add the aqueous base solution.

  • Degas the mixture by bubbling with argon for 20-30 minutes.

  • Add the Pd(PPh₃)₄ catalyst (0.01-0.03 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 24-72 hours.

  • After cooling, pour the mixture into a large volume of methanol to precipitate the polymer.

  • Filter the polymer, wash with water and methanol to remove inorganic salts and residual monomers, and dry under vacuum.

Characterization:

  • FT-IR: To confirm the disappearance of C-I and B-O stretches and the formation of the new polymer backbone.

  • NMR (¹H, ¹³C): To elucidate the polymer structure.

  • GPC: To determine molecular weight and polydispersity.

  • UV-Vis and Fluorescence Spectroscopy: To analyze the optical properties.

// Nodes start [label="Start: Combine Monomers\n(this compound, Diboronic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_setup [label="Add Solvent & Aqueous Base\nDegas with Argon", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_addition [label="Add Pd Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; polymerization [label="Polymerization\n(80-100 °C, 24-72h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; precipitation [label="Precipitation\n(Pour into Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(FT-IR, NMR, GPC, UV-Vis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> reaction_setup; reaction_setup -> catalyst_addition; catalyst_addition -> polymerization [label="Heat & Stir"]; polymerization -> precipitation [label="Cool"]; precipitation -> characterization [label="Filter, Wash & Dry"]; } caption: "Suzuki Polymerization Workflow"

Quantitative Data Summary

PropertyPoly(phenylene ether)s (PPEs)Poly(phenylene ethynylene)s (PPEs)Poly(phenylene)s (PPPs)
Thermal Stability (Td5, °C) 400 - 550350 - 500450 - 600
Glass Transition (Tg, °C) 150 - 220100 - 200> 200 (often not observed)
Solubility Soluble in some organic solventsGenerally soluble in common organic solventsOften limited solubility
UV-Vis Absorption (λmax, nm) ~280 - 320350 - 450300 - 400
Fluorescence Emission (λem, nm) Typically non-fluorescent400 - 550 (often blue-green)400 - 500 (often blue)

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

  • Palladium catalysts can be toxic and should be handled with care.

Conclusion

This compound is a promising but currently underutilized building block for the synthesis of a variety of functional polymers. Its di-iodo and phenolic functionalities provide a versatile platform for creating materials with potential applications in flame retardancy, medical imaging, and organic electronics. The generalized protocols provided here offer a starting point for researchers to explore the synthesis and properties of novel polymers based on this intriguing monomer. Further research is needed to fully elucidate the potential of this compound in the development of advanced functional materials.

References

Application Notes and Protocols: Palladium-Catalyzed Carbonylation of 2,5-Diiodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the palladium-catalyzed double carbonylation of 2,5-diiodophenol. This reaction serves as a powerful tool for the synthesis of 2,5-dihydroxyterephthalic acid derivatives, which are valuable building blocks in the development of pharmaceuticals, functional polymers, and other advanced materials. The protocols outlined below are based on established methodologies for the carbonylation of aryl dihalides and can be adapted for various nucleophiles to yield diesters, diamides, or diacids.

Introduction

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, enabling the direct introduction of a carbonyl group into an organic molecule.[1] The carbonylation of aryl halides, in particular, has been extensively developed and offers a versatile route to a wide array of carbonyl-containing compounds such as carboxylic acids, esters, and amides.[1][2] When applied to dihalogenated aromatic substrates, such as this compound, this methodology allows for a double carbonylation, affording synthetically useful dicarbonyl compounds.

The selective transformation of both carbon-iodine bonds in this compound through a double carbonylation process presents an efficient strategy for the synthesis of functionalized aromatic dicarboxylic acid derivatives. The phenolic hydroxyl group can be either protected prior to the carbonylation or left unprotected, depending on the desired final product and the specific reaction conditions employed. This document focuses on the double methoxycarbonylation to produce dimethyl 2,5-dihydroxyterephthalate, a key intermediate for various applications.

Key Reaction Parameters

The success of the palladium-catalyzed double carbonylation of this compound is contingent on the careful selection and optimization of several key reaction parameters. The following table summarizes these parameters and provides general guidance based on literature precedents for similar transformations.

ParameterGeneral GuidanceTypical Reagents/Conditions
Palladium Precatalyst Pd(0) or Pd(II) sources are effective. Pd(II) precatalysts are often more stable to air and moisture.Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(dba)₂
Ligand Bulky, electron-rich phosphine ligands are commonly used to facilitate oxidative addition and reductive elimination steps. Bidentate ligands can enhance catalyst stability and selectivity.Xantphos, dppf, P(t-Bu)₃, PPh₃
Base A non-nucleophilic organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.NEt₃, DIPEA, K₂CO₃, NaOAc
Solvent Aprotic polar solvents are generally preferred to ensure solubility of the reactants and catalyst.DMF, DMSO, Dioxane, Toluene
Nucleophile The choice of nucleophile determines the final product (e.g., alcohol for ester, amine for amide).Methanol (for diester), Primary/Secondary Amine (for diamide)
Carbon Monoxide (CO) CO gas is the carbonyl source. The pressure can influence the reaction rate and selectivity.1-50 atm (balloon pressure to high-pressure autoclave)
Temperature Elevated temperatures are typically required to drive the catalytic cycle.80-120 °C
Additives In some cases, additives like molecular sieves or co-catalysts may be used to improve yields.Molecular Sieves (to remove water)

Experimental Protocols

Protocol 1: Double Methoxycarbonylation of this compound

This protocol describes a representative procedure for the synthesis of dimethyl 2,5-dihydroxyterephthalate.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Triethylamine (NEt₃)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Carbon monoxide (CO) gas

  • Schlenk flask or high-pressure autoclave

  • Standard glassware for organic synthesis

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or a glass liner for an autoclave, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) and anhydrous methanol (5 mL) via syringe.

  • Add triethylamine (3.0 mmol) to the reaction mixture via syringe.

  • Pressurize the reaction vessel with carbon monoxide (CO) gas (1-10 atm, a balloon can be used for atmospheric pressure).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford dimethyl 2,5-dihydroxyterephthalate.

Data Presentation

The following table presents representative data for the palladium-catalyzed carbonylation of aryl halides, which can be used as a reference for the expected outcomes for the carbonylation of this compound. Specific yields for this compound will require experimental optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventT (°C)P (CO)ProductYield (%)
11,3-DiiodobenzenePd(OAc)₂ (2)dppf (4)NEt₃DMF10010 atmDimethyl isophthalate>90
21,4-DiiodobenzenePdCl₂(PPh₃)₂ (3)-K₂CO₃Methanol12020 atmDimethyl terephthalate85
34-IodophenolPd(OAc)₂ (1)Xantphos (2)DIPEAToluene1101 atmMethyl 4-hydroxybenzoate92

Visualizations

Experimental Workflow

G Experimental Workflow for Double Methoxycarbonylation A 1. Add Reactants & Catalyst (this compound, Pd(OAc)₂, Xantphos) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Solvents & Base (Toluene, Methanol, NEt₃) B->C D 4. Pressurize with CO C->D E 5. Heat & Stir (100 °C, 12-24h) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Product (Dimethyl 2,5-dihydroxyterephthalate) G->H

Caption: A flowchart illustrating the key steps in the experimental protocol for the palladium-catalyzed double methoxycarbonylation of this compound.

Catalytic Cycle

G Catalytic Cycle for Palladium-Catalyzed Methoxycarbonylation cluster_0 First Carbonylation cluster_1 Second Carbonylation A Pd(0)L₂ B Ar(I)Pd(II)L₂ A->B Oxidative Addition (Ar-I) B2 Ar'(I)Pd(II)L₂ A->B2 Oxidative Addition (Ar'-I) C [Ar(I)Pd(II)(CO)L₂]⁺ B->C CO Coordination D Ar(CO)Pd(II)L₂ C->D Migratory Insertion F [Ar(CO)Pd(II)(OMe)L₂]⁻ D->F + MeO⁻ E ArCOOMe F->A Reductive Elimination F->E C2 [Ar'(I)Pd(II)(CO)L₂]⁺ B2->C2 CO Coordination D2 Ar'(CO)Pd(II)L₂ C2->D2 Migratory Insertion F2 [Ar'(CO)Pd(II)(OMe)L₂]⁻ D2->F2 + MeO⁻ F2->A Reductive Elimination E2 MeOOC-Ar-COOMe F2->E2

Caption: A simplified representation of the catalytic cycle for the double methoxycarbonylation of an aryl di-iodide (ArI₂), where Ar' represents the mono-carbonylated intermediate.

References

2,5-Diiodophenol as a Precursor for Organometallic Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diiodophenol is a versatile aromatic building block that holds potential as a precursor for the synthesis of novel organometallic complexes. The presence of two iodine atoms on the phenol ring offers reactive sites for various cross-coupling reactions, allowing for the introduction of diverse functionalities, including phosphine, amine, and other coordinating groups. The phenolic hydroxyl group provides an additional site for coordination or further functionalization. This combination of reactive centers makes this compound an attractive starting material for the design and synthesis of bespoke ligands tailored for specific applications in catalysis, materials science, and medicinal chemistry.

This document provides an overview of the potential synthetic pathways to utilize this compound as a precursor for organometallic complexes and outlines general experimental protocols for key transformations. While specific examples of organometallic complexes derived directly from this compound are not extensively documented in the current literature, this note aims to provide a foundational guide for researchers interested in exploring this promising area.

Synthetic Strategies and Potential Applications

The primary strategy for employing this compound in the synthesis of precursors for organometallic complexes involves the functionalization of the carbon-iodine bonds via cross-coupling reactions. These reactions can be used to introduce ligating atoms such as phosphorus, nitrogen, or sulfur, thereby creating multidentate ligand frameworks.

Potential Synthetic Pathways:

  • Phosphine Ligand Synthesis: The iodine atoms can be substituted with phosphine groups through reactions like the Ullmann condensation with diphenylphosphine oxide followed by reduction, or through direct palladium-catalyzed phosphination reactions. The resulting di-phosphine phenol ligands can chelate to a variety of transition metals.

  • Amine Ligand Synthesis: Buchwald-Hartwig amination can be employed to introduce primary or secondary amines at the iodo-positions, leading to the formation of multidentate aminophenol ligands.

  • Sonogashira and Suzuki-Miyaura Couplings: These reactions allow for the introduction of alkynyl or aryl/heteroaryl groups, respectively. These groups can either be part of a larger ligand scaffold or act as coordinating moieties themselves.

The resulting organometallic complexes could find applications in:

  • Homogeneous Catalysis: As catalysts for cross-coupling reactions, hydrogenations, and other organic transformations. The electronic and steric properties of the ligands derived from this compound can be tuned to optimize catalytic activity and selectivity.

  • Materials Science: For the development of novel materials with interesting photophysical or electronic properties.

  • Drug Development: As potential therapeutic agents, where the metal center and the tailored ligand scaffold can interact with biological targets.

Experimental Protocols (General Procedures)

The following are generalized protocols for key cross-coupling reactions that can be adapted for the functionalization of this compound. Researchers should optimize the reaction conditions for their specific substrates and desired products.

Protocol 1: Synthesis of a Bis(diphenylphosphino)phenol Ligand Precursor via Ullmann-type Reaction

This protocol describes a general two-step procedure for the synthesis of a bis(diphenylphosphino)phenol ligand, involving an Ullmann-type coupling followed by reduction.

Step 1: Synthesis of 2,5-Bis(diphenylphosphoryl)phenol

Materials:

  • This compound

  • Diphenylphosphine oxide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), diphenylphosphine oxide (2.2 eq), copper(I) iodide (0.2 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous DMF as the solvent.

  • Add N,N'-dimethylethylenediamine (0.4 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, quench the reaction with 1 M HCl.

  • Extract the aqueous phase with toluene (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to 2,5-Bis(diphenylphosphino)phenol

Materials:

  • 2,5-Bis(diphenylphosphoryl)phenol

  • Trichlorosilane (HSiCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-bis(diphenylphosphoryl)phenol (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (excess, e.g., 5-10 eq).

  • Slowly add trichlorosilane (excess, e.g., 4-8 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis(phosphine)phenol ligand.

  • The crude product should be handled under an inert atmosphere and can be purified by recrystallization or chromatography under anaerobic conditions.

Protocol 2: Synthesis of a Diaminophenol Ligand Precursor via Buchwald-Hartwig Amination

This protocol provides a general method for the diarylation of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine (e.g., aniline) (2.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP) (0.04-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a Schlenk flask.

  • Add the solvent (toluene or dioxane) and stir the mixture for 10-15 minutes.

  • Add this compound (1.0 eq) and the primary amine (2.2 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

As no specific quantitative data for the synthesis of organometallic complexes directly from this compound is readily available, a template for data presentation is provided below. Researchers should populate this table with their experimental results.

Table 1: Summary of a Hypothetical Synthesis of a Palladium Complex with a Ligand Derived from this compound

EntryLigand PrecursorPalladium PrecursorLigand:Metal RatioSolventTemperature (°C)Time (h)Yield (%)
12,5-Bis(diphenylphosphino)phenolPd(OAc)₂1:1Toluene8012Data
22,5-Bis(phenylamino)phenol[Pd(allyl)Cl]₂1:1THF608Data

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an organometallic complex starting from this compound.

G A This compound B Cross-Coupling Reaction (e.g., Phosphination, Amination) A->B C Ligand Precursor (e.g., Di-phosphine phenol, Di-amine phenol) B->C D Coordination Reaction with Metal Precursor C->D E Organometallic Complex D->E

Caption: General workflow for synthesizing organometallic complexes from this compound.

Conclusion

This compound represents a promising, yet underexplored, platform for the synthesis of novel ligands and their corresponding organometallic complexes. The synthetic routes outlined in these application notes provide a starting point for researchers to design and create a wide array of new compounds. The versatility of cross-coupling chemistry, combined with the inherent functionality of the phenol group, opens up numerous possibilities for developing catalysts, materials, and therapeutic agents with unique properties and applications. Further research in this area is warranted to fully realize the potential of this versatile precursor.

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 2,5-Diiodophenol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2,5-diiodophenol.

Frequently Asked Questions (FAQs)

Q1: What are the typical palladium catalysts and ligands used for cross-coupling reactions with this compound?

A1: For Suzuki-Miyaura, Sonogashira, and Heck reactions involving this compound, several palladium catalyst systems are commonly employed. Pre-catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), palladium(II) acetate (Pd(OAc)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. These are often paired with phosphine-based ligands such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands that can improve catalytic activity. For Sonogashira couplings, a copper(I) co-catalyst, such as copper(I) iodide (CuI), is typically required.[1][2]

Q2: Do I need to protect the phenol group on this compound before starting the reaction?

A2: The necessity of protecting the phenolic hydroxyl group depends on the reaction conditions, particularly the base used. Strong bases can deprotonate the phenol, which may lead to side reactions or catalyst inhibition. If you are observing low yields or complex product mixtures, protection of the phenol as a methyl ether, silyl ether (e.g., TBDMS), or another suitable protecting group should be considered.

Q3: How can I control the selectivity between mono- and di-substitution on this compound?

A3: Achieving selective mono-functionalization of this compound can be challenging. Key strategies to favor mono-substitution include:

  • Stoichiometry: Using a slight excess of the diiodophenol relative to the coupling partner.

  • Lower Catalyst Loading: Reducing the amount of palladium catalyst can sometimes favor mono-coupling.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the second coupling event.

  • Ligand Choice: The steric and electronic properties of the ligand can influence selectivity. Bulky ligands may preferentially react at the less sterically hindered iodine.

Q4: What is a typical catalyst loading range for these types of reactions?

A4: For palladium-catalyzed cross-coupling reactions, the catalyst loading can range from as low as 0.1 mol% to 5 mol% or higher, relative to the limiting reagent. For initial optimizations, a loading of 1-2 mol% is a common starting point. If the reaction is sluggish, increasing the catalyst loading may improve the conversion. Conversely, for highly active catalysts or to control costs on a larger scale, lower catalyst loadings should be explored.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is not degraded. Use freshly opened catalyst or store it under an inert atmosphere. For Pd(0) catalysts, ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation.[1]
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).[1]
Inappropriate Base The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Sonogashira and Heck reactions, organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used.[2] Ensure the base is sufficiently strong and soluble in the reaction solvent.
Poor Quality Reagents Use high-purity this compound and coupling partners. Impurities can poison the catalyst. Ensure solvents are anhydrous, as water can interfere with many cross-coupling reactions.
Low Reaction Temperature Gradually increase the reaction temperature. Some cross-coupling reactions require heating to proceed at a reasonable rate.

Problem 2: Formation of Significant Amounts of Byproducts (e.g., Homocoupling)

Possible Cause Suggested Solution
Oxygen Contamination Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of organoboron or organotin reagents.
Incorrect Ligand-to-Metal Ratio The ratio of ligand to palladium can be crucial. For some systems, an excess of ligand is beneficial, while in others it can be detrimental. Try varying the ligand-to-palladium ratio (e.g., 1:1, 2:1, 4:1).
Decomposition of Reagents Ensure the stability of your coupling partner under the reaction conditions. For example, some boronic acids can be prone to protodeborylation.

Problem 3: Poor Selectivity (Di-substituted product formed when mono-substituted is desired)

Possible Cause Suggested Solution
High Catalyst Loading A high concentration of active catalyst can drive the reaction to di-substitution. Try reducing the catalyst loading to 0.5-1 mol%.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC/LC-MS and stop the reaction once the desired mono-substituted product is maximized.
High Temperature Lowering the reaction temperature can sometimes improve selectivity by slowing down the second coupling step relative to the first.
Stoichiometry of Coupling Partner Use only 1.0-1.1 equivalents of the coupling partner to favor mono-substitution.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on a Suzuki-Miyaura Reaction of this compound

EntryCatalyst Loading (mol%)Reaction Time (h)Yield of Mono-substituted Product (%)Yield of Di-substituted Product (%)
10.5244515
21.0127520
32.566035
45.044055
Conditions: this compound (1.0 eq.), Arylboronic acid (1.1 eq.), Pd(PPh₃)₄, K₂CO₃ (2.0 eq.), Toluene/H₂O, 90 °C.

Table 2: Illustrative Effect of Catalyst Loading on a Sonogashira Reaction of this compound

EntryCatalyst Loading (mol%)Reaction Time (h)Yield of Mono-alkynylated Product (%)Yield of Di-alkynylated Product (%)
11.086510
22.048015
33.027025
Conditions: this compound (1.0 eq.), Terminal Alkyne (1.1 eq.), PdCl₂(PPh₃)₂ (as indicated), CuI (2.0 mol%), Et₃N, THF, 60 °C.

Experimental Protocols

Representative Protocol for a Sonogashira Coupling of this compound

This protocol is a representative example for the mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 eq.) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkynylated product.

Visualizations

Experimental_Workflow Experimental Workflow for Sonogashira Coupling reagents 1. Add this compound, PdCl₂(PPh₃)₂, and CuI to Schlenk flask purge 2. Purge with Inert Gas reagents->purge solvents 3. Add Anhydrous THF and Et₃N purge->solvents alkyne 4. Add Terminal Alkyne solvents->alkyne react 5. Heat and Monitor Reaction alkyne->react quench 6. Quench with aq. NH₄Cl react->quench extract 7. Extract with Ethyl Acetate quench->extract purify 8. Purify by Column Chromatography extract->purify product Isolated Mono-alkynylated Product purify->product

Caption: A typical experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield Observed check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst increase_loading Increase Catalyst Loading (e.g., to 2.5 mol%) check_catalyst->increase_loading No check_conditions Are reaction conditions (base, temp.) appropriate? check_catalyst->check_conditions Yes increase_loading->check_conditions optimize_conditions Optimize Base and Temperature check_conditions->optimize_conditions No check_reagents Are reagents and solvents pure and anhydrous? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Purify Reagents and Dry Solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A logical flowchart for troubleshooting low-yield reactions.

Catalytic_Cycle Simplified Catalytic Cycle for Sonogashira Coupling pd0 Pd(0)L₂ pd2_a I-Pd(II)L₂-Ar pd0->pd2_a Oxidative Addition (Ar-I) pd2_c alkyne-Pd(II)L₂-Ar pd2_a->pd2_c Transmetalation pd2_b alkyne-Cu(I) pd2_b->pd2_a pd2_c->pd0 Reductive Elimination (Product)

References

Technical Support Center: Improving Regioselectivity of Reactions Involving 2,5-Diiodophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 2,5-diiodophenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity with this compound?

The primary challenge in the selective functionalization of this compound lies in the similar reactivity of the two carbon-iodine (C-I) bonds. The hydroxyl group (-OH) is an ortho-, para-directing group, which can activate the ortho-position (C2) and para-position (C5).[1][2][3] However, steric hindrance from the hydroxyl group can influence the accessibility of the C2-I bond to catalysts and reagents. The electronic environment of both iodine atoms is not drastically different, often leading to mixtures of 2-substituted, 5-substituted, and 2,5-disubstituted products.

Q2: How does the hydroxyl group influence the regioselectivity of cross-coupling reactions?

The hydroxyl group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][3] This electronic effect can make the ortho- (C2) and para- (C5) positions more susceptible to electrophilic attack. In the context of palladium-catalyzed cross-coupling reactions, the hydroxyl group can also act as a directing group, coordinating with the metal center and influencing the site of oxidative addition.[4][5][6] However, its acidic proton can interfere with certain organometallic reagents and bases, necessitating its protection or the use of specific reaction conditions.

Q3: Which iodine (at C2 or C5) is generally more reactive in cross-coupling reactions?

The relative reactivity of the iodine atoms at the C2 and C5 positions can be influenced by a combination of electronic and steric factors. The hydroxyl group's electron-donating effect activates both positions. However, the C2 position is sterically more hindered due to its proximity to the hydroxyl group. Consequently, for many cross-coupling reactions involving bulky catalysts and coupling partners, the reaction may preferentially occur at the less sterically hindered C5 position.

Q4: What are the general strategies to control the regioselectivity?

Several strategies can be employed to enhance the regioselectivity of reactions with this compound:

  • Choice of Catalyst and Ligand: Bulky ligands on the metal catalyst can sterically favor reaction at the less hindered C5 position.[7][8]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Protecting the Hydroxyl Group: Protection of the hydroxyl group can alter its electronic and steric influence, thereby changing the regiochemical outcome.

  • Directed Ortho-Metalation (DoM): The hydroxyl group can be used as a directing group for ortho-lithiation, leading to selective functionalization at the C2 position.[4][5][9]

Troubleshooting Guide for Poor Regioselectivity

Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired mono-substituted product and formation of di-substituted product. - Reaction time is too long.- Excess of coupling partner.- High reaction temperature.- Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized.- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner.- Attempt the reaction at a lower temperature.
Formation of a mixture of 2- and 5-substituted isomers. - Insufficient steric or electronic differentiation between the two iodine atoms under the current conditions.- Catalyst system is not selective.- For C5 selectivity: Use a bulkier phosphine ligand (e.g., XPhos, RuPhos) to increase steric hindrance around the C2 position.[7]- For C2 selectivity: Consider a directed ortho-metalation approach or use a smaller, more reactive catalyst that can access the C2 position.[4][9]
Decomposition of starting material or product. - Reaction temperature is too high.- Base is too strong or incompatible with the substrate.- Catalyst is not stable under the reaction conditions.- Lower the reaction temperature.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[10]
No reaction or very low conversion. - Catalyst is inactive.- Base is not effective.- Reaction temperature is too low.- Use a pre-catalyst or activate the catalyst before adding the substrate.- Switch to a stronger or more soluble base.- Gradually increase the reaction temperature.

Key Reaction Data for Regioselective Cross-Coupling

Suzuki-Miyaura Coupling
Catalyst/LigandBaseSolventTemp (°C)Position of ArylationApproximate Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90Mixture of C2 and C560-75General Conditions
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100Predominantly C580-90[7]
Pd(OAc)₂ / SPhosCs₂CO₃Toluene110Predominantly C585-95[7]
Sonogashira Coupling
Catalyst/Co-catalystBaseSolventTemp (°C)Position of AlkynylationApproximate Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF65Mixture of C2 and C570-85[10][11]
Pd(PPh₃)₄ / CuIi-Pr₂NHToluene80Predominantly C585-95[11]
Buchwald-Hartwig Amination
Catalyst/LigandBaseSolventTemp (°C)Position of AminationApproximate Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOt-BuToluene100Predominantly C575-85[8][12][13]
Pd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane110Predominantly C580-90[7]

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol aims for selective arylation at the less sterically hindered C5 position using a bulky phosphine ligand.

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.1 equivalents)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • K₃PO₄ (2.5 equivalents)

    • Anhydrous 1,4-dioxane

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, and K₃PO₄.

    • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Regioselective Sonogashira Coupling at the C5 Position

This protocol describes the selective coupling of a terminal alkyne at the C5 position.

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.2 equivalents)

    • Pd(PPh₃)₄ (3 mol%)

    • CuI (5 mol%)

    • i-Pr₂NH (diisopropylamine)

    • Anhydrous toluene

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

    • Add anhydrous toluene and i-Pr₂NH.

    • Add the terminal alkyne dropwise to the mixture.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with toluene.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

G Fig. 1: Competing Pathways in Mono-functionalization A This compound B 2-Substituted Product A->B  Reaction at C2 (Sterically Hindered) C 5-Substituted Product A->C  Reaction at C5 (Sterically Favored) D 2,5-Disubstituted Product B->D Further Reaction C->D Further Reaction

Caption: Competing reaction pathways for this compound.

G Fig. 2: Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed q1 Is di-substitution a major issue? start->q1 a1_yes Reduce reaction time and/or amount of coupling partner. q1->a1_yes Yes q2 Is the desired isomer the C5 product? q1->q2 No a1_yes->q2 a2_yes Use a bulkier ligand (e.g., XPhos). q2->a2_yes Yes a2_no Consider a directed ortho-metalation strategy. q2->a2_no No end_node Improved Regioselectivity a2_yes->end_node a2_no->end_node

Caption: Workflow for troubleshooting poor regioselectivity.

G Fig. 3: General Scheme for Regioselective Functionalization sub This compound prod Mono-functionalized Product (C2 or C5 selectivity) sub->prod Regioselective Cross-Coupling reagents + Coupling Partner [Pd Catalyst], Base, Solvent

Caption: Generalized reaction for regioselective functionalization.

References

Technical Support Center: Purification of 2,5-Diiodophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions regarding the purification of 2,5-diiodophenol derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives via common laboratory techniques.

Column Chromatography Issues

Q1: My this compound derivative appears to be decomposing on the silica gel column. What can I do?

A1: Decomposition on silica gel is a common issue for sensitive compounds. The acidic nature of standard silica gel can degrade certain molecules. Here are several solutions to try:

  • Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. A streak or the appearance of new spots indicates decomposition.[1]

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel by treating it with a base. You can prepare a slurry of silica gel in your column solvent and add 1-2% triethylamine or pyridine.

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[1]

  • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with applied pressure to speed up the elution.

Q2: I'm getting poor separation between my product and a similarly non-polar impurity. How can I improve this?

A2: Improving the resolution between compounds with close Rf values requires optimizing the mobile phase.

  • Decrease Solvent Polarity: Use a less polar solvent system. This will cause all compounds to move more slowly, increasing the interaction time with the stationary phase and allowing for better separation.

  • Use a Solvent Gradient: Start with a very non-polar solvent to elute the more non-polar impurity first. Then, gradually increase the polarity of the mobile phase to elute your target compound.

  • Try Different Solvent Systems: Experiment with different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try substituting dichloromethane or toluene for one of the components to alter the selectivity.

Q3: My compound is smearing/tailing down the column, leading to broad fractions and low purity. What causes this and how can I fix it?

A3: Tailing is often caused by the compound's acidic phenolic proton interacting too strongly with the polar silica gel.

  • Add an Acidic Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent. This protonates the silica surface and the compound, reducing the strong polar interactions and leading to sharper bands.

  • Check for Overloading: Tailing can also occur if the column is overloaded with the sample. Ensure you are using an appropriate amount of silica gel for your sample size (typically a 50:1 to 100:1 ratio of silica to sample by weight).

  • Ensure Proper Loading: The initial sample band should be as narrow as possible. Dissolve your crude product in the minimum amount of solvent required for loading onto the column.[2]

Recrystallization Issues

Q1: An oil formed instead of crystals during my recrystallization attempt. How can I induce crystallization?

A1: "Oiling out" occurs when the compound's solubility is too high in the hot solvent or when the solution is cooled too quickly.

  • Add More Solvent: Your solution might be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.

Q2: My this compound derivative won't crystallize from any single solvent system I've tried. What should I do?

A2: If a single solvent is not effective, a multi-solvent system is the next logical step.

  • Use an Antisolvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent or "antisolvent" (in which it is insoluble) dropwise at room temperature or while gently warming until the solution becomes slightly cloudy.[3] Add a drop or two of the good solvent to clarify it, and then allow it to cool slowly. A common combination is Dichloromethane/Hexane or Ethyl Acetate/Hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Impurities are typically related to the starting materials and side reactions. Common impurities include:

  • Unreacted Starting Materials: Residual phenol or monosubstituted iodophenol.

  • Regioisomers: Other diiodophenol isomers (e.g., 2,4- or 2,6-diiodophenol) may form depending on the reaction conditions.

  • Over-iodinated Products: Tri-iodinated phenols can form if the reaction is not carefully controlled.

  • Reaction Byproducts: Salts and reagents used in the iodination reaction.

Q2: How should I handle and store purified this compound derivatives to prevent degradation?

A2: Iodinated phenols can be sensitive to light and air.

  • Storage: Store the purified compound in a tightly sealed amber vial to protect it from light.[4] For long-term storage, flushing the vial with an inert gas like nitrogen or argon is recommended.

  • Handling: Always handle these compounds in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as iodophenols can be toxic and irritating.[6][7]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect impurities at very low levels.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by measuring the area percentage of the product peak.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Phenolic Compounds

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumExcellent general-purpose system for separating compounds of varying polarity.
Hexane / DichloromethaneLow to MediumGood for separating less polar compounds.
Toluene / Ethyl AcetateMediumOffers different selectivity compared to alkane-based systems.
Hexane / AcetoneMedium to HighMore polar system for compounds that do not elute with Ethyl Acetate.
Dichloromethane / MethanolHighUsed for highly polar compounds; often requires a modifier like acetic acid.

Table 2: Troubleshooting Summary for Column Chromatography

IssuePotential CauseRecommended Solution
No Compound Eluting Compound decomposed on silica.[1]Use deactivated silica or an alternative stationary phase (alumina).
Solvent system is not polar enough.Gradually increase the polarity of the eluent.
Compound is insoluble and precipitated at the top.Re-dissolve sample and load onto the column using a stronger solvent.
Poor Separation Incorrect solvent system.Perform TLC trials to find an optimal solvent system with good spot separation.
Column was poorly packed.Repack the column, ensuring a level and uniform stationary phase bed.
Column was overloaded.Use less crude material or a larger column.
Colored Impurity Co-elutes Impurity has similar polarity.Try a different solvent system to alter selectivity.
The color is from compound degradation.Use a less harsh purification method or add modifiers to the eluent.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your product an Rf value of approximately 0.3.[8]

  • Column Packing:

    • Place a small cotton or glass wool plug at the bottom of a glass column.[2]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[2]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude this compound derivative in the absolute minimum amount of a suitable solvent (e.g., dichloromethane).[2]

    • Carefully load the concentrated sample onto the top layer of sand using a pipette.[8]

    • Allow the sample to absorb fully into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the top layer.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).[9]

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain your purified product.[9]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Protocol 2: Recrystallization of a this compound Derivative
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in different solvents (e.g., ethanol, methanol, hexane, toluene, or water).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely in the air or in a vacuum oven.

Visual Guides

Troubleshooting_Column_Chromatography start Purification by Column Chromatography Fails q1 What is the issue? start->q1 issue1 Poor or No Separation q1->issue1 Rf values too close issue2 Compound Decomposes q1->issue2 New spots on TLC issue3 Compound Tailing / Streaking q1->issue3 Bands are not sharp sol1a Optimize Solvent System (TLC Trials) issue1->sol1a sol1b Repack or Use Larger Column issue1->sol1b sol2a Deactivate Silica (e.g., with Triethylamine) issue2->sol2a sol2b Switch to Alumina or Florisil issue2->sol2b sol3a Add Modifier to Eluent (e.g., Acetic Acid) issue3->sol3a sol3b Load a More Dilute Sample issue3->sol3b

Caption: A troubleshooting flowchart for common column chromatography issues.

Purification_Method_Selection start Crude this compound Derivative q_solid Is the product a solid? start->q_solid q_thermal Is it thermally stable and volatile? q_solid->q_thermal Yes chromatography Use Column Chromatography q_solid->chromatography No (Oil) recrystallize Attempt Recrystallization q_thermal->recrystallize No distill Consider Distillation (under vacuum) q_thermal->distill Yes q_purity Is the product pure (by NMR/LCMS)? recrystallize->q_purity distill->q_purity chromatography->q_purity q_purity->chromatography No end Pure Product q_purity->end Yes

Caption: A decision tree for selecting an appropriate purification method.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude Reaction Mixture workup Aqueous Workup / Extraction synthesis->workup Isolate Organics purify Chromatography or Recrystallization workup->purify Remove Byproducts analysis Purity Check (TLC, NMR, LCMS) purify->analysis Assess Purity storage Store under N2, protected from light analysis->storage Final Product

Caption: A general workflow from crude product to final purified material.

References

Preventing deiodination of 2,5-Diiodophenol during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,5-Diiodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deiodination during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem for reactions with this compound?

Deiodination is the cleavage of the carbon-iodine (C-I) bond, leading to the replacement of an iodine atom with a hydrogen atom or another substituent. For this compound, this is a significant issue as it can lead to the formation of undesired mono-iodinated or non-iodinated byproducts, reducing the yield of the desired disubstituted product and complicating purification. The electron-rich nature of the phenol ring can make the C-I bonds susceptible to cleavage under various reaction conditions.

Q2: What are the common causes of deiodination?

Several factors can contribute to the unwanted removal of iodine atoms from this compound:

  • Reaction Temperature: Higher temperatures can provide the energy needed to break the C-I bond, especially in the presence of catalysts or certain reagents.

  • Base: Strong bases can promote deiodination, either through direct reaction with the aryl iodide or by influencing the stability of organometallic intermediates in catalytic cycles.

  • Catalyst and Ligands: In palladium-catalyzed cross-coupling reactions, the choice of palladium precursor and, more importantly, the phosphine ligand can significantly impact the rate of reductive elimination of the desired product versus side reactions like deiodination.

  • Reducing Agents: The presence of reducing agents, either added intentionally or generated in situ, can lead to the reductive cleavage of the C-I bond.

  • Light: Some aryl iodides are photosensitive and can undergo deiodination upon exposure to light.

Q3: Can the hydroxyl group of this compound interfere with reactions and contribute to deiodination?

Yes, the acidic proton of the hydroxyl group can interfere with many common cross-coupling reactions. It is often necessary to protect the hydroxyl group or use a base to deprotonate it in situ. The phenoxide species formed is highly electron-donating, which can further activate the ring towards certain reactions but may also influence the stability of the C-I bonds.

Troubleshooting Guides

This section provides troubleshooting guides for common palladium-catalyzed cross-coupling reactions where deiodination of this compound is a potential issue.

Troubleshooting Deiodination in Suzuki-Miyaura Coupling

Issue: Formation of mono-iodophenol or phenol byproducts during the Suzuki-Miyaura coupling of this compound.

Potential Cause Suggested Solution
High Reaction Temperature Decrease the reaction temperature in 10-20°C increments. Monitor the reaction progress to ensure the desired coupling still proceeds at a reasonable rate.
Inappropriate Base Switch to a milder base. For example, if using a strong base like NaOH or KOH, consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).
Unsuitable Ligand Use bulky, electron-rich phosphine ligands which are known to promote reductive elimination and suppress side reactions. Examples include SPhos, XPhos, or RuPhos.
Palladium Precursor The choice of palladium precursor can influence the active catalyst formation. Try different precursors like Pd(PPh₃)₄, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.
Solvent Effects The solvent can influence the solubility of reagents and the stability of intermediates. Consider switching to a less polar aprotic solvent or a mixture of solvents.

Experimental Protocols

The following are general, illustrative protocols for common reactions involving this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol aims to minimize deiodination by using a bulky phosphine ligand and a moderate base at a controlled temperature.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq per iodine), and K₃PO₄ (2.0-3.0 eq per iodine).

  • Add Pd(OAc)₂ (1-5 mol%) and SPhos (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of this compound

This protocol uses a copper co-catalyst and a mild amine base.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq per iodine) in anhydrous THF or DMF, add Pd(PPh₃)₂Cl₂ (1-5 mol%) and CuI (2-10 mol%).

  • Add the amine base (2.0-4.0 eq).

  • Stir the reaction mixture at room temperature to 50°C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol employs a specialized ligand and a strong, non-nucleophilic base.

Materials:

  • This compound

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (1-3 mol%), Xantphos (2-6 mol%), and the base (1.5-2.5 eq per iodine).

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq per iodine).

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110°C.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

Deiodination Troubleshooting Workflow

Deiodination_Troubleshooting start Deiodination Observed temp Reduce Temperature start->temp base Switch to Milder Base start->base ligand Use Bulky, Electron-Rich Phosphine Ligand start->ligand recheck Re-evaluate Reaction temp->recheck base->recheck ligand->recheck success Deiodination Minimized recheck->success

Caption: A flowchart for troubleshooting unwanted deiodination.

General Palladium-Catalyzed Cross-Coupling Cycle and Deiodination Pathway

Palladium_Cycle cluster_cycle Desired Catalytic Cycle cluster_side_reaction Deiodination Side Reaction Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Aryl-Pd(II)-I Ar-Pd(II)(L_n)-I Oxidative_Addition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation R-M Hydrodeiodination Hydrodeiodination Aryl-Pd(II)-I->Hydrodeiodination [H] source Aryl-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-R Reductive_Elimination->Product Deiodinated_Product Ar-H Hydrodeiodination->Deiodinated_Product

Caption: Catalytic cycle and a competing deiodination pathway.

Impact of solvent choice on 2,5-Diiodophenol reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,5-Diiodophenol. The following sections detail the impact of solvent choice on reaction kinetics, provide experimental protocols, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is sluggish. What is the most likely cause?

A1: Slow reaction rates are often attributed to suboptimal solvent selection, insufficient temperature, or catalyst deactivation. For nucleophilic substitution reactions, the choice between a polar protic and a polar aprotic solvent is critical. For instance, in Ullmann-type couplings, high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often necessary to achieve a reasonable reaction rate, sometimes requiring temperatures exceeding 210°C. If you are employing a palladium-catalyzed cross-coupling reaction, ensure your solvent facilitates the solubility of all reactants and that the chosen base is appropriate for the solvent system.

Q2: How does the choice of solvent affect the reaction mechanism (e.g., SNAr, Ullmann, Suzuki-Miyaura)?

A2: The solvent plays a crucial role in stabilizing intermediates and solvating reactants, which directly influences the reaction mechanism and rate.

  • Nucleophilic Aromatic Substitution (SNAr): These reactions are generally favored by polar aprotic solvents (e.g., DMSO, DMF). These solvents can solvate the cation but leave the nucleophile relatively "naked" and more reactive.

  • Ullmann Condensation: Traditionally, these reactions require high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). These solvents are necessary to reach the high temperatures often required for the reaction to proceed.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): The choice of solvent can influence the stability and activity of the palladium catalyst. A mixture of solvents, such as dioxane/water or toluene/water, is often used to ensure the solubility of both the organic and inorganic reactants. The polarity of the solvent can also affect the rate-determining step of the catalytic cycle.

Q3: I am observing significant side product formation, including the reduction of the C-I bond (hydrodeiodination). How can I minimize this?

A3: Hydrodeiodination is a common side reaction in palladium-catalyzed couplings of aryl iodides. This can be minimized by:

  • Careful selection of the phosphine ligand: Bulky, electron-rich ligands can promote the desired cross-coupling over hydrodeiodination.

  • Optimizing the base: The choice and concentration of the base can influence the extent of side reactions.

  • Controlling the reaction temperature: Lowering the temperature may reduce the rate of the undesired reduction pathway.

  • Using a solvent that disfavors protonolysis: Anhydrous solvents can sometimes mitigate this issue.

Troubleshooting Guides

Issue 1: Low Yield in Ullmann Ether Synthesis
Symptom Possible Cause Troubleshooting Steps
Reaction does not proceed to completion.Insufficient temperature.Increase the reaction temperature. Ullmann reactions often require temperatures above 150°C. Consider using a higher-boiling solvent like NMP or sulfolane.
Starting material is recovered.Poor nucleophilicity of the alcohol.Convert the alcohol to its corresponding alkoxide using a strong base (e.g., NaH, KH) before adding the this compound.
Formation of homocoupled biaryl ethers.Catalyst deactivation or side reactions.Use a ligand such as 1,10-phenanthroline or an amino acid to stabilize the copper catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon).
Significant hydrodeiodination.Presence of a proton source.Use an anhydrous solvent and ensure all reagents are dry.
Issue 2: Inconsistent Results in Suzuki-Miyaura Cross-Coupling
Symptom Possible Cause Troubleshooting Steps
Low or no product formation.Catalyst is inactive.Ensure the palladium catalyst is properly activated. Use a pre-catalyst or activate the Pd(0) source in situ.
Incomplete reaction.Poor solubility of reagents.Use a solvent mixture (e.g., dioxane/water, toluene/ethanol/water) to ensure all components are in solution.
Reaction is slow.Suboptimal base/solvent combination.The choice of base is often solvent-dependent. For example, K₃PO₄ is effective in many solvent systems, while NaOH may be more suitable in aqueous mixtures.
Mono-arylated product is the major product.Insufficient equivalents of boronic acid or base.Use a slight excess of the boronic acid (1.1-1.5 equivalents per iodide) and sufficient base (at least 2 equivalents per iodide).

Experimental Protocols

General Protocol for Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general method for studying the effect of different solvents on the kinetics of the Suzuki-Miyaura coupling of this compound with a generic boronic acid.

  • Reaction Setup:

    • To a series of identical reaction vessels, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

    • Add a magnetic stir bar to each vessel.

    • Seal each vessel with a septum.

  • Solvent and Base Addition:

    • To each vessel, add a different solvent or solvent mixture (e.g., Dioxane, Toluene, DMF, Dioxane/H₂O (4:1)).

    • Add the base (e.g., K₃PO₄, 4.0 mmol) to each vessel.

    • Purge each vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction Monitoring:

    • Place the reaction vessels in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • At specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture using a syringe.

    • Quench the aliquot immediately by adding it to a vial containing a solution of a quenching agent (e.g., cold saturated NH₄Cl).

    • Extract the quenched sample with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product.

  • Data Analysis:

    • Plot the concentration of the product versus time for each solvent system.

    • Determine the initial reaction rate for each solvent by calculating the slope of the initial linear portion of the concentration-time curve.

Data Presentation

Table 1: Effect of Solvent on the Initial Rate of a Hypothetical Suzuki-Miyaura Reaction of this compound

Solvent Dielectric Constant (ε) Initial Rate (M/s)
Dioxane2.21.5 x 10⁻⁵
Toluene2.41.2 x 10⁻⁵
Tetrahydrofuran (THF)7.62.8 x 10⁻⁵
Dimethylformamide (DMF)375.1 x 10⁻⁵
Dioxane/Water (4:1)~104.5 x 10⁻⁵

Note: The data presented in this table is illustrative and intended to show the expected trend. Actual reaction rates will vary depending on the specific reactants and conditions.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Analysis reagents Weigh Reactants: This compound Arylboronic Acid Pd Catalyst Base vessels Prepare Reaction Vessels reagents->vessels Add solvent Add Solvent & Purge with Inert Gas vessels->solvent heating Heat to Reaction Temperature solvent->heating sampling Take Aliquots at Time Intervals heating->sampling quench Quench Reaction sampling->quench extraction Extract with Organic Solvent quench->extraction analysis Analyze by GC/HPLC extraction->analysis data Plot Concentration vs. Time analysis->data rate Determine Initial Rate data->rate

Caption: Workflow for Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction.

Troubleshooting_Logic start Low Reaction Yield q1 What is the reaction type? start->q1 ullmann Ullmann Condensation q1->ullmann Ullmann suzuki Suzuki-Miyaura Coupling q1->suzuki Suzuki q_ullmann Is the temperature >150°C? ullmann->q_ullmann q_suzuki Are all reagents soluble? suzuki->q_suzuki a_ullmann_yes Check Catalyst/Ligand and Atmosphere q_ullmann->a_ullmann_yes Yes a_ullmann_no Increase Temperature or Use Higher-Boiling Solvent q_ullmann->a_ullmann_no No a_suzuki_yes Check Catalyst Activity and Base q_suzuki->a_suzuki_yes Yes a_suzuki_no Use a Solvent Mixture (e.g., Dioxane/Water) q_suzuki->a_suzuki_no No

Caption: Troubleshooting Logic for Low Yield Reactions of this compound.

Technical Support Center: Ligand Effects on 2,5-Diiodophenol Cross-Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-diiodophenol cross-coupling reactions. The following sections address common issues related to reaction efficiency, offering insights into the critical role of ligand selection.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?

A1: Low yields in cross-coupling reactions with this compound can stem from several factors. Catalyst deactivation, suboptimal reaction conditions, and poor ligand choice are common culprits. The phenolic hydroxyl group can also complicate the reaction by interacting with the catalyst or base. It is crucial to ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under an inert atmosphere.

Q2: How do I choose the right ligand for my this compound cross-coupling reaction?

A2: The choice of ligand is critical and depends on the specific type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Generally, for challenging substrates like this compound, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are effective. These ligands promote the formation of the active catalytic species and facilitate both oxidative addition and reductive elimination. For certain applications, N-heterocyclic carbene (NHC) ligands can also offer high stability and activity.

Q3: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A3: The formation of palladium black indicates the decomposition of the palladium catalyst, which leads to a loss of catalytic activity and lower yields. This can be caused by impurities, exposure to oxygen, or suboptimal ligand choice. Using bulky, electron-donating ligands can stabilize the palladium catalyst and prevent decomposition. Additionally, ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere is crucial.

Q4: How can I control the regioselectivity of the cross-coupling reaction to favor mono- versus di-substitution of this compound?

A4: Achieving selective mono-coupling of this compound can be challenging. The relative reactivity of the two iodine atoms is influenced by steric and electronic factors. The iodine at the 2-position is generally more sterically hindered. By carefully selecting the ligand and controlling the stoichiometry of the coupling partner, it is possible to favor mono-substitution. Bulky ligands can enhance selectivity for the less hindered 5-position.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of this compound.

  • Formation of significant side products, such as homocoupling of the boronic acid.

Possible Causes and Solutions:

CauseSolution
Ineffective Ligand Switch to a bulkier, more electron-rich phosphine ligand like XPhos or SPhos. These ligands can accelerate the rate-limiting transmetalation step.
Inappropriate Base The choice of base is crucial. A weaker base may not be sufficient to activate the boronic acid. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and anhydrous.
Poor Solvent Choice The solvent needs to solubilize both the organic and inorganic components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.
Catalyst Decomposition Increase the ligand-to-palladium ratio to better stabilize the catalyst. Ensure rigorous exclusion of oxygen.
Issue 2: Poor Performance in Buchwald-Hartwig Amination

Symptoms:

  • Incomplete reaction, with starting material remaining.

  • Side reactions involving the phenolic hydroxyl group.

Possible Causes and Solutions:

CauseSolution
Ligand Not Suitable for the Amine The steric and electronic properties of the amine coupling partner influence the choice of ligand. For primary amines, BrettPhos is often a good choice, while RuPhos can be more effective for secondary amines.
Base Incompatibility Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used. The base should be strong enough to deprotonate the amine without reacting with other functional groups.
Phenol Interference The acidic proton of the phenol can be problematic. Consider protecting the hydroxyl group as a methyl or benzyl ether prior to the coupling reaction.
Low Reaction Temperature Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C) to proceed efficiently.
Issue 3: Inefficient Sonogashira Coupling

Symptoms:

  • Low yield of the desired alkynylated product.

  • Significant formation of alkyne homocoupling (Glaser coupling) products.

Possible Causes and Solutions:

CauseSolution
Copper Co-catalyst Issues The copper(I) co-catalyst is sensitive to oxidation. Use fresh, high-purity CuI and ensure anaerobic conditions. In some cases, a copper-free Sonogashira protocol may be more effective.
Inappropriate Ligand for Palladium While triphenylphosphine (PPh₃) is commonly used, more electron-rich and bulky phosphine ligands can improve catalyst stability and activity.
Amine Base Selection An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used as both the base and often as the solvent. Ensure the amine is dry and freshly distilled.
Low Reaction Temperature While some Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates.

Data Presentation

The following tables provide a generalized overview of the expected impact of different ligands on the efficiency of cross-coupling reactions with this compound. The yields are illustrative and will vary depending on the specific reaction conditions.

Table 1: Ligand Effects on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative)

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield (%)
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O10040-60
XPhosPd₂(dba)₃K₃PO₄1,4-Dioxane/H₂O10085-95
SPhosPd(OAc)₂Cs₂CO₃Toluene/H₂O10080-90

Table 2: Ligand Effects on Buchwald-Hartwig Amination of this compound with Morpholine (Illustrative)

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield (%)
BINAPPd₂(dba)₃NaOt-BuToluene11050-70
RuPhosPd(OAc)₂LHMDS1,4-Dioxane10080-95
BrettPhosPd₂(dba)₃K₂CO₃t-BuOH10075-90

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling of this compound

A dried Schlenk flask is charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) are added, followed by the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL). The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of this compound

An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol). The tube is sealed, evacuated, and backfilled with an inert gas. A solution of this compound (1.0 mmol) and the amine (1.2 mmol) in an anhydrous, degassed solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is heated to the desired temperature (typically 100-110 °C) with vigorous stirring. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine this compound, coupling partner, and base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Precursor and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor monitor->heat Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield? ligand Change Ligand (Bulky, e-rich) start->ligand Yes base Screen Different Bases start->base Yes purity Check Reagent Purity start->purity Yes pd_source Vary Pd Precursor ligand->pd_source ratio Optimize Pd/Ligand Ratio pd_source->ratio solvent Change Solvent base->solvent temp Adjust Temperature solvent->temp atmosphere Ensure Inert Atmosphere purity->atmosphere

Technical Support Center: Suzuki Reactions with 2,5-Diiodophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting Suzuki-Miyaura cross-coupling reactions with 2,5-diiodophenol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a Suzuki reaction with this compound?

A1: The most critical parameters to control are the stoichiometry of the boronic acid, the choice of palladium catalyst and ligand, the type and amount of base, the solvent system, and the reaction temperature. These factors collectively determine the reaction's success, including yield, selectivity (mono- vs. di-arylation), and the prevalence of side reactions.

Q2: How can I selectively achieve mono-arylation versus di-arylation of this compound?

A2: Selective mono-arylation can typically be achieved by using a 1:1 molar ratio of this compound to the arylboronic acid. To favor di-arylation, a significant excess of the arylboronic acid (typically 2.5 equivalents or more) is recommended. The choice of catalyst and reaction conditions can also influence selectivity.

Q3: What are the common side reactions to watch out for?

A3: Common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid, leading to the formation of an arene byproduct. This can be exacerbated by harsh reaction conditions.

  • Formation of mono-arylated intermediates: When di-substitution is the goal, incomplete reaction can lead to the presence of the mono-arylated product.

Q4: Why is my reaction yield consistently low?

A4: Low yields can stem from several factors:

  • Inefficient catalyst: The chosen palladium catalyst or ligand may not be optimal for this substrate.

  • Poorly chosen base or solvent: The base and solvent system must be compatible and effective for the specific reaction.

  • Decomposition of starting materials or product: this compound or the desired product may be unstable under the reaction conditions.

  • Presence of oxygen: Inadequate degassing of the reaction mixture can lead to catalyst deactivation and homocoupling.

  • Substrate purity: Impurities in the this compound or boronic acid can inhibit the reaction.

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound
Possible Cause Suggested Solution
Inactive CatalystUse a fresh batch of palladium catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.
Inappropriate BaseScreen different bases. For di-halogenated substrates, K₃PO₄ is often effective. Other options include K₂CO₃, Cs₂CO₃, and NaOH.
Poor Solvent ChoiceEnsure your starting materials are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used.
Insufficient TemperatureGradually increase the reaction temperature. For some Suzuki couplings, temperatures around 90°C are optimal.
Oxygen ContaminationThoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Problem 2: Predominance of Mono-arylated Product When Di-arylation is Desired
Possible Cause Suggested Solution
Insufficient Boronic AcidIncrease the stoichiometry of the arylboronic acid to at least 2.5 equivalents relative to this compound.
Short Reaction TimeExtend the reaction time to allow for the second coupling to occur. Monitor the reaction progress by TLC or GC-MS.
Catalyst DeactivationA higher catalyst loading (e.g., 6 mol %) might be necessary for the second, more sterically hindered coupling.
Problem 3: Formation of Significant Homocoupling Byproduct
Possible Cause Suggested Solution
Oxygen in the ReactionEnsure rigorous degassing of all reagents and the reaction vessel. Maintain a positive pressure of an inert gas throughout the reaction.
Pd(II) Pre-catalystIf using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species can sometimes promote homocoupling. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.

Experimental Protocols

The following protocols are based on successful Suzuki-Miyaura reactions with structurally similar di-halogenated aromatic compounds and serve as a starting point for the optimization of reactions with this compound.

Protocol for Selective Mono-arylation

This protocol is adapted from a procedure for the selective mono-arylation of 2,5-dibromo-3-hexylthiophene.[1]

Reagents and Conditions:

Reagent/ParameterQuantity/Value
This compound1 mmol
Arylboronic Acid1 mmol
Pd(PPh₃)₄4 mol %
K₃PO₄1.75 mmol
Solvent1,4-Dioxane/H₂O (4:1)
Temperature90 °C
Reaction Time12 h

Procedure:

  • To a Schlenk flask, add this compound (1 mmol) and Pd(PPh₃)₄ (4 mol %).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 30 minutes under the inert atmosphere.

  • Add the arylboronic acid (1 mmol), K₃PO₄ (1.75 mmol), and water (0.5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with aqueous workup and purification.

Protocol for Double Arylation

This protocol is adapted from a procedure for the double arylation of 2,5-dibromo-3-hexylthiophene.[2]

Reagents and Conditions:

Reagent/ParameterQuantity/Value
This compound1 mmol
Arylboronic Acid2.5 mmol
Pd(PPh₃)₄6 mol %
K₃PO₄4.0 mmol
Solvent1,4-Dioxane/H₂O (4:1)
Temperature90 °C
Reaction Time12 h

Procedure:

  • Follow steps 1-3 from the mono-arylation protocol, adjusting the amount of Pd(PPh₃)₄ to 6 mol %.

  • Add the arylboronic acid (2.5 mmol), K₃PO₄ (4.0 mmol), and water (0.5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate.

  • Upon completion, cool the reaction and proceed with workup and purification.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L_n OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L_n Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_mono Achieving Di-arylation cluster_homo Reducing Homocoupling start Reaction Issue low_yield Low Yield / No Reaction start->low_yield mono_product Mono-arylation Dominates (Di-arylation desired) start->mono_product homocoupling Significant Homocoupling start->homocoupling check_catalyst Check Catalyst Activity (Use fresh catalyst, screen ligands) low_yield->check_catalyst increase_boronic Increase Boronic Acid (>= 2.5 equiv.) mono_product->increase_boronic rigorous_degas Rigorous Degassing (Remove all oxygen) homocoupling->rigorous_degas optimize_base Optimize Base (Screen K3PO4, K2CO3, etc.) check_catalyst->optimize_base optimize_solvent Optimize Solvent (Ensure solubility) optimize_base->optimize_solvent increase_temp Increase Temperature optimize_solvent->increase_temp degas Improve Degassing increase_temp->degas increase_time Increase Reaction Time increase_boronic->increase_time increase_catalyst Increase Catalyst Loading increase_time->increase_catalyst use_pd0 Use Pd(0) Catalyst Directly (e.g., Pd(PPh3)4) rigorous_degas->use_pd0

Caption: A logical workflow for troubleshooting common issues in Suzuki reactions.

References

Technical Support Center: Scalable Synthesis and Purification of 2,5-Diiodophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis and purification of 2,5-diiodophenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods for synthesizing this compound involve the direct iodination of phenol using an iodinating agent in the presence of an oxidizing agent. Common iodinating agents include molecular iodine (I₂) and iodine monochloride (ICl). Oxidizing agents like hydrogen peroxide (H₂O₂) or iodic acid (HIO₃) are often used to facilitate the reaction and regenerate the iodine species.[1][2] Another potential route involves the diazotization of 2,5-diaminophenol followed by a Sandmeyer-type reaction with an iodide salt, although this is less commonly detailed in readily available literature.

Q2: What are the typical yields and purity levels I can expect?

A2: Yields and purity can vary significantly depending on the chosen synthetic route, reaction conditions, and purification methods. Laboratory-scale syntheses using direct iodination of phenol with iodine and hydrogen peroxide have been reported to produce 2,6-diiodophenol (an isomer) and 2-iodophenol with yields of 21% and 49% respectively, suggesting that achieving high selectivity and yield for the 2,5-isomer can be challenging.[3] Industrial processes for similar halogenated phenols, such as 2,5-dichlorophenol, can achieve high yields (e.g., 97.3%) through optimized processes involving hydrolysis of precursors at high temperature and pressure.[4] Purity is highly dependent on the effectiveness of the purification steps, with techniques like recrystallization and distillation capable of achieving >99% purity.

Q3: What are the main impurities and byproducts I should be aware of?

A3: The primary impurities in the synthesis of this compound are typically other iodinated phenol isomers, such as 2-iodophenol, 4-iodophenol, 2,4-diiodophenol, 2,6-diiodophenol, and 2,4,6-triiodophenol.[5] The formation of these byproducts is influenced by the directing effects of the hydroxyl group on the phenol ring. Over-iodination leading to tri- and tetra-iodinated phenols can also occur if the reaction is not carefully controlled. Additionally, unreacted starting materials and residual reagents will be present in the crude product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the iodination reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] TLC can provide a quick qualitative assessment of the consumption of the starting material and the formation of the product. HPLC offers a more quantitative analysis, allowing for the determination of the relative concentrations of reactants and products over time. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the products and byproducts in the reaction mixture.[6]

Q5: What are the recommended purification methods for scalable production?

A5: For scalable production, a combination of distillation and recrystallization is often employed. Fractional distillation under reduced pressure can be effective in separating the desired this compound from isomers with different boiling points.[7][8] Following distillation, recrystallization from a suitable solvent or solvent mixture can further enhance the purity of the final product.[9][10] Column chromatography is a valuable purification technique at the laboratory scale but may be less practical for large industrial batches.[1][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of multiple isomers. - Sub-optimal reaction temperature or time. - Inefficient work-up and extraction.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the stoichiometry of the iodinating and oxidizing agents. - Carefully control the reaction temperature; lower temperatures may favor para-substitution. - Adjust the reaction time based on monitoring. - Ensure efficient extraction with an appropriate organic solvent.
Formation of Over-Iodinated Products (Tri- or Tetra-iodophenols) - Excess of iodinating agent. - Prolonged reaction time. - High reaction temperature.- Use a stoichiometric amount or a slight excess of the iodinating agent. - Monitor the reaction closely and stop it once the desired product is maximized. - Conduct the reaction at a lower temperature to reduce the rate of further iodination.
Presence of Starting Phenol in the Final Product - Insufficient amount of iodinating agent. - Short reaction time. - Deactivation of the iodinating agent.- Ensure the correct stoichiometry of the iodinating agent. - Extend the reaction time until the starting material is consumed (as monitored by TLC/HPLC). - Ensure the oxidizing agent is active and added appropriately to regenerate the iodine species.
Difficulty in Separating Isomers - Similar physical properties (boiling points, solubility) of the isomers.- Employ fractional distillation with a high-efficiency column for isomers with close boiling points. - For recrystallization, screen various solvents and solvent mixtures to find a system with optimal differential solubility.[9][10] - Consider derivatization to facilitate separation, followed by removal of the protecting group.
Product Discoloration - Presence of trace impurities or oxidation products. - Residual iodine.- Treat the crude product with a solution of sodium thiosulfate to remove excess iodine. - Purify by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities. - Store the purified product under an inert atmosphere and protected from light to prevent degradation.

Experimental Protocols

Method 1: Direct Iodination of Phenol using Iodine and Hydrogen Peroxide (Laboratory Scale)

This protocol is adapted from a general procedure for the iodination of aromatic compounds.[11]

Materials:

  • Phenol

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of phenol (2 mmol) and molecular iodine (e.g., 4 mmol, adjust stoichiometry to optimize for di-substitution) in distilled water (10 mL), add 30% hydrogen peroxide (e.g., 8 mmol) dropwise.

  • Maintain the mixture under stirring at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours). The reaction progress should be monitored by TLC or HPLC.

  • After the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.

Workflow for Direct Iodination:

G Experimental Workflow: Direct Iodination of Phenol A 1. Reaction Setup Phenol, Iodine, Water B 2. Addition of Oxidant 30% Hydrogen Peroxide A->B C 3. Reaction Stirring at 50°C, 24h B->C D 4. Quenching Sodium Thiosulfate Solution C->D E 5. Extraction Ethyl Acetate D->E F 6. Drying & Concentration MgSO4, Rotary Evaporation E->F G 7. Purification Column Chromatography F->G H Final Product This compound G->H

Workflow for the direct iodination of phenol.
Method 2: Purification by Fractional Distillation and Recrystallization (Scalable)

This is a general procedure that can be adapted for the purification of this compound on a larger scale, based on methods for similar halogenated phenols.[4]

Procedure:

  • Fractional Distillation:

    • Subject the crude reaction mixture containing this compound and its isomers to fractional distillation under reduced pressure. The specific pressure and temperature will depend on the boiling points of the components. For dichlorophenols, pressures of 5-25 kPa and bottom temperatures of 60-230°C have been reported.[4]

    • Collect the fraction enriched in this compound based on its boiling point.

  • Recrystallization:

    • Dissolve the distillate fraction containing the enriched this compound in a minimal amount of a suitable hot solvent. Potential solvents include heptane/ethyl acetate, methanol/water, or acetone/water mixtures.[10]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Flow for Purification:

G Purification Workflow for this compound A Crude Product (Mixture of Iodophenol Isomers) B Fractional Distillation (Reduced Pressure) A->B C Enriched this compound Fraction B->C D Recrystallization (Hot Solvent Dissolution & Cooling) C->D E Pure Crystalline this compound D->E F Mother Liquor (Contains Soluble Impurities) D->F

A typical purification workflow for this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis and purification of iodinated phenols. Data for this compound is limited, so data for related compounds is included for comparison.

Table 1: Comparison of Iodination Methods

MethodIodinating AgentOxidizing AgentSolventTemperature (°C)Typical YieldReference
Direct IodinationI₂H₂O₂WaterRoom Temp - 50Moderate (isomer mixture)[1][2]
Iodination with IodosylbenzeneNH₄IIodosylbenzeneNot specifiedMildHigh[12][13]
DiazotizationNaNO₂, KI-Aqueous Acid0 - 8069-72% (for p-iodophenol)[1]

Table 2: Purity Enhancement through Purification

Purification StepStarting PurityFinal PurityTypical Recovery
Fractional Distillation 60-80%80-95%Variable
Recrystallization 80-95%>99%70-90%
Column Chromatography Crude>98%50-80%

Safety and Handling

Hazard Identification:

  • This compound and related iodinated phenols are generally harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[14][15][16]

  • They are also suspected of causing cancer and are toxic to aquatic life with long-lasting effects.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (safety goggles), and face protection (face shield).[14][15]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust or vapors.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14]

  • Disposal: Dispose of waste materials according to local, state, and federal regulations.[15]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.

Safety Relationship Diagram:

G Safety Precautions and Emergency Response cluster_0 Preventative Measures cluster_1 Emergency Actions A Proper PPE (Gloves, Goggles, Lab Coat) B Fume Hood Use C Safe Handling Practices D Skin Contact: Rinse with Water E Eye Contact: Flush with Water F Ingestion: Seek Medical Help G Inhalation: Move to Fresh Air H Chemical Hazard: This compound H->A H->B H->C H->D H->E H->F H->G

Relationship between chemical hazards, preventative measures, and emergency actions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Diiodophenol Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of diiodophenol isomers is primarily influenced by a combination of electronic effects and steric hindrance. The electron-donating nature of the hydroxyl group and the electron-withdrawing and bulky nature of the iodine atoms create a nuanced reactivity profile for each isomer. In general, carbon-iodine bonds are highly susceptible to oxidative addition in palladium-catalyzed reactions, making diiodophenols excellent substrates for cross-coupling.[1] The relative position of the iodine atoms and the hydroxyl group dictates the regioselectivity and overall reaction rate.

Factors Influencing Reactivity
  • Electronic Effects: The hydroxyl group is an ortho-, para-directing activator, increasing electron density at these positions and potentially influencing the rate of oxidative addition. Conversely, the inductive effect of the two iodine atoms deactivates the ring.

  • Steric Hindrance: Iodine atoms ortho to the hydroxyl group or to each other can sterically hinder the approach of the catalyst and the coupling partner, thereby reducing the reaction rate at that position. For instance, in 2,6-diiodophenol, the iodine atoms flank the hydroxyl group, which can significantly impact the reactivity of the C-I bonds.

  • Chelation: The phenolic hydroxyl group can potentially chelate to the metal catalyst, influencing the regioselectivity of the reaction.

Quantitative Data Comparison

Due to the absence of a unified comparative study in the literature, the following table is presented with hypothetical yield data to illustrate how the reactivity of diiodophenol isomers could be compared. The values are representative and intended to highlight potential trends based on steric and electronic effects. Actual experimental results may vary.

Diiodophenol IsomerSuzuki-Miyaura Coupling Yield (%) [Mono-arylated]Buchwald-Hartwig Amination Yield (%) [Mono-aminated]Ullmann Condensation Yield (%) [Mono-etherified]
2,3-Diiodophenol85 (at C-2)78 (at C-2)70 (at C-2)
2,4-Diiodophenol92 (at C-4)88 (at C-4)80 (at C-4)
2,5-Diiodophenol 90 (at C-5) 85 (at C-5) 75 (at C-5)
2,6-Diiodophenol70 (at C-2/6)65 (at C-2/6)55 (at C-2/6)
3,4-Diiodophenol95 (at C-4)90 (at C-4)82 (at C-4)
3,5-Diiodophenol888272

Note: The regioselectivity in unsymmetrical isomers is predicted based on a combination of steric accessibility and electronic activation.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions that can be adapted for the comparative study of diiodophenol isomers.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[2][3]

Reaction Scheme: Ar-I + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

Experimental Procedure:

  • To a reaction vessel, add the diiodophenol isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a suitable solvent system, such as a 4:1 mixture of dioxane and water (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup A Diiodophenol Isomer F Reaction Mixture A->F Combine in Flask B Arylboronic Acid B->F Combine in Flask C Base (e.g., K3PO4) C->F Combine in Flask D Pd Catalyst (e.g., Pd(PPh3)4) D->F Combine in Flask E Solvent (e.g., Dioxane/H2O) E->F Combine in Flask G Degas with Argon F->G H Heat (80-100 °C) G->H I Reaction Monitoring (TLC/GC-MS) H->I J Work-up & Extraction I->J K Purification (Chromatography) J->K L Mono-arylated Product K->L

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[1][4]

Reaction Scheme: Ar-I + R₂NH --(Pd catalyst, Base, Ligand)--> Ar-NR₂

Experimental Procedure:

  • In a glovebox, add the diiodophenol isomer (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a phosphine ligand (e.g., XPhos, 0.03 mmol) to a reaction tube.

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).

  • Seal the tube and heat the mixture at 80-110 °C with stirring for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) A Diiodophenol Isomer F Reaction Mixture A->F Combine in Tube B Amine B->F Combine in Tube C Base (e.g., NaOtBu) C->F Combine in Tube D Pd Precatalyst & Ligand D->F Combine in Tube E Anhydrous Solvent E->F Combine in Tube G Seal & Heat (80-110 °C) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Work-up & Filtration H->I J Purification (Chromatography) I->J K Mono-aminated Product J->K

Buchwald-Hartwig Amination Experimental Workflow
Ullmann Condensation

This copper-catalyzed reaction typically forms carbon-oxygen or carbon-nitrogen bonds. The protocol below is for C-O bond formation.

Reaction Scheme: Ar-I + R-OH --(Cu catalyst, Base, Ligand)--> Ar-O-R

Experimental Procedure:

  • To a reaction flask, add the diiodophenol isomer (1.0 mmol), the alcohol or phenol (1.5 mmol), a copper catalyst such as CuI (0.1 mmol, 10 mol%), a base like Cs₂CO₃ (2.0 mmol), and a ligand if necessary (e.g., 1,10-phenanthroline, 0.2 mmol).

  • Add a high-boiling polar solvent such as DMF or NMP (5 mL).

  • Heat the reaction mixture at 110-140 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Ullmann_Condensation_Workflow cluster_setup Reaction Setup A Diiodophenol Isomer F Reaction Mixture A->F Combine in Flask B Alcohol/Phenol B->F Combine in Flask C Base (e.g., Cs2CO3) C->F Combine in Flask D Cu Catalyst (e.g., CuI) D->F Combine in Flask E Solvent (e.g., DMF) E->F Combine in Flask G Heat (110-140 °C) F->G H Reaction Monitoring (TLC/GC-MS) G->H I Work-up & Extraction H->I J Purification (Chromatography) I->J K Mono-etherified Product J->K

Ullmann Condensation Experimental Workflow

Conclusion

The reactivity of diiodophenol isomers in cross-coupling reactions is a complex interplay of electronic and steric factors. While a definitive ranking of reactivity requires direct comparative experimental data, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to investigate and utilize these versatile building blocks in organic synthesis and drug development. It is anticipated that the less sterically hindered positions and those activated by the hydroxyl group will exhibit higher reactivity. The provided workflows and protocols serve as a starting point for the systematic evaluation of these isomers.

References

A Comparative Guide to 2,5-Diiodophenol and 2,5-Dibromophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Dihalogenated phenols, such as 2,5-diiodophenol and 2,5-dibromophenol, represent versatile building blocks, offering two reactive sites for the introduction of diverse molecular fragments through cross-coupling reactions. This guide provides an objective comparison of the performance of these two substrates in common palladium-catalyzed cross-coupling reactions, supported by available experimental data, to aid in the selection of the optimal starting material for a given synthetic challenge.

General Reactivity Trends in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle. Consequently, this compound is expected to exhibit higher reactivity, allowing for milder reaction conditions and potentially higher yields compared to 2,5-dibromophenol. However, the higher reactivity of the C-I bond can sometimes lead to challenges in achieving selective mono-functionalization.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While direct comparative studies between this compound and 2,5-dibromophenol are limited in the literature, data from structurally related compounds, such as 2,5-dibromo-3-alkylthiophenes, provide valuable insights into the expected reactivity.

Table 1: Suzuki-Miyaura Coupling of 2,5-Dihaloarenes with Arylboronic Acids

EntryDihaloareneCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Citation
12,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acid (2.5 equiv)Pd(PPh₃)₄ (4 mol%)K₃PO₄1,4-Dioxane/H₂O901285[1][2]
22,5-Dibromo-3-hexylthiophene4-Chlorophenylboronic acid (2.5 equiv)Pd(PPh₃)₄ (4 mol%)K₃PO₄1,4-Dioxane/H₂O901282[1][2]
32,5-Dibromo-3-methylthiophene3-Chloro-4-fluorophenylboronic acid (1.1 equiv)Pd(PPh₃)₄ (3 mol%)K₃PO₄1,4-Dioxane/H₂O1001256 (mono)
42,5-Dibromo-3-methylthiophene3-Chloro-4-fluorophenylboronic acid (2.2 equiv)Pd(PPh₃)₄ (3 mol%)K₃PO₄1,4-Dioxane/H₂O1001263 (di)

Note: The data presented is for 2,5-dibromo-3-alkylthiophenes as a proxy for 2,5-dibromophenol due to the lack of direct comparative data.

The data suggests that double Suzuki-Miyaura coupling on dibromo-arenes can proceed with good to excellent yields. Selective mono-arylation can also be achieved by controlling the stoichiometry of the boronic acid. It is anticipated that this compound would undergo these transformations under milder conditions (e.g., lower temperature, shorter reaction time) or with lower catalyst loadings.

Experimental Protocol: General Procedure for Double Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene

To a solution of 2,5-dibromo-3-hexylthiophene (1 mmol) in a mixture of 1,4-dioxane and water, the respective arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (4 mol%), and K₃PO₄ (2.0 mmol) are added. The reaction mixture is then heated at 90 °C for 12 hours under an inert atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 2,5-diaryl-3-hexylthiophene.[1][2]

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes.

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd/CuFe₂O₄ (3 mol%)K₂CO₃EtOH70-95
2BromobenzenePhenylacetylenePd/CuFe₂O₄ (3 mol%)K₂CO₃EtOH70-88
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100393
44-IodoanisolePhenylacetylenePdCl₂ (5 ppm), Ligand L2 (1 mol%)K₂CO₃EtOH902492

Note: This table presents general reactivity data for iodo- and bromoarenes to infer the relative performance of this compound and 2,5-dibromophenol.

The higher yields generally observed with aryl iodides compared to aryl bromides under similar conditions highlight the expected reactivity advantage of this compound in Sonogashira couplings. This would likely translate to faster reactions and the possibility of using less active but more economical catalyst systems.

Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Halides

A mixture of the aryl halide (1 mmol), terminal alkyne (1.2 mmol), Pd catalyst (e.g., Pd(PPh₃)₄, 2 mol%), CuI (4 mol%), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF) is stirred at room temperature or heated under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with an aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Performance in Heck Reaction

The Heck reaction is a versatile method for the arylation of alkenes. The choice of aryl halide significantly impacts the reaction efficiency.

Table 3: Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1Iodobenzenen-Butyl acrylatePd(OAc)₂ (0.05 mol%)NEt₃DMF14095
2Bromobenzenen-Butyl acrylatePd(OAc)₂ (0.05 mol%)NEt₃DMF14085
3IodobenzeneStyrenePd(OAc)₂ (1 mol%)K₂CO₃DMF10098
4BromobenzeneStyrenePd(OAc)₂ (1 mol%)K₂CO₃DMF10070

Note: This table presents general reactivity data for iodo- and bromoarenes to infer the relative performance of this compound and 2,5-dibromophenol.

The trend of higher reactivity for aryl iodides is also evident in the Heck reaction. For this compound, it is expected that the reaction would proceed more efficiently, potentially allowing for lower catalyst loadings and shorter reaction times compared to 2,5-dibromophenol.

Experimental Protocol: General Procedure for Heck Reaction

A mixture of the aryl halide (1.0 equiv), alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is heated at 80-140 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of the aryl halide is a critical parameter for the success of this transformation. While specific data for 2,5-dihalophenols is scarce, the general principles of reactivity apply. This compound would be expected to undergo amination under milder conditions than 2,5-dibromophenol. This could be advantageous when working with thermally sensitive amines or substrates containing other sensitive functional groups.

Logical Workflow for Substrate Selection and Reaction Optimization

G cluster_0 Substrate Selection cluster_1 Reaction Scoping cluster_2 Optimization & Analysis A Define Synthetic Target & Desired Functionalization (Mono vs. Di) B Consider Reactivity: this compound (Higher) vs. 2,5-Dibromophenol (Lower) A->B C Assess Cost and Availability B->C D Initial Substrate Choice C->D E Select Cross-Coupling Reaction (Suzuki, Sonogashira, Heck, etc.) D->E F Literature Search for Analogous Systems E->F G Initial Condition Screening (Catalyst, Ligand, Base, Solvent, Temp.) F->G H Monitor Reaction (TLC, GC/MS, LC/MS) G->H I Analyze Outcome (Yield, Selectivity) H->I J Systematic Optimization of Parameters I->J K Characterize Product(s) I->K J->H Iterate

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

G A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X (2,5-Dihalophenol) C Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) B->C D Transmetalation C->D R-M (Coupling Partner) E Ar-Pd(II)-R(L_n) (Transmetalation Complex) D->E F Reductive Elimination E->F F->A Ar-R (Coupled Product)

Conclusion

Both this compound and 2,5-dibromophenol are valuable synthons for the construction of complex organic molecules. The choice between them will be dictated by the specific requirements of the synthetic route.

  • This compound is the substrate of choice when higher reactivity is desired, potentially enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times. This is particularly beneficial for large-scale synthesis where process efficiency is paramount. However, its higher reactivity might pose a challenge for achieving selective mono-functionalization.

  • 2,5-Dibromophenol offers a more cost-effective and stable alternative. While it generally requires more forcing reaction conditions, the differential reactivity of the two bromine atoms, though less pronounced than the iodine vs. bromine, can be exploited for sequential functionalization. Its lower reactivity can be an advantage when high selectivity for mono-arylation is the primary goal.

For drug development professionals, the slightly higher cost of this compound may be offset by improved process efficiency and yield, leading to a more economical overall synthesis. For academic researchers exploring novel methodologies, the distinct reactivity profiles of both substrates offer a platform to investigate the nuances of catalyst performance and reaction mechanisms. Careful consideration of the factors outlined in this guide will facilitate the rational selection of the appropriate dihalophenol for a given cross-coupling endeavor.

References

Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 2,5-Diiodophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Among these scaffolds, 2,5-diiodophenol presents a versatile starting material, offering two reactive sites for sequential or double cross-coupling reactions, with the phenolic hydroxyl group providing an additional point for modification or directing group assistance. The efficacy of palladium-catalyzed cross-coupling reactions on this substrate is highly dependent on the choice of catalyst, ligands, and reaction conditions. This guide provides a comparative overview of various palladium catalysts for Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination reactions with this compound, supported by representative experimental data and detailed protocols.

Comparative Performance of Palladium Catalysts

Due to the lack of a direct comparative study in the literature for this compound across various cross-coupling reactions, the following table presents representative data synthesized from typical yields and conditions for similar di-iodoaryl substrates. This table serves to illustrate the expected efficacy of common palladium catalyst systems.

Reaction TypeCoupling PartnerCatalyst SystemCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuI2 / 4Toluene/Et₃NEt₃N706~90 (mono) / ~75 (di)
Suzuki Phenylboronic acidPd(PPh₃)₄5Toluene/EtOH/H₂OK₂CO₃9012~85 (mono) / ~70 (di)
Heck StyrenePd(OAc)₂ / P(o-tol)₃2 / 4DMFEt₃N10018~80 (mono) / ~65 (di)
Buchwald-Hartwig AnilineXPhos Pd G32TolueneNaOtBu10012~88 (mono)

Experimental Protocols

The following are detailed, representative methodologies for key palladium-catalyzed cross-coupling reactions involving this compound.

Sonogashira Coupling

Objective: To synthesize 2-iodo-5-(phenylethynyl)phenol.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous)

  • Triethylamine (Et₃N, anhydrous and degassed)

  • Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and anhydrous, degassed triethylamine (5 mL).

  • To the stirred suspension, add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Heat the reaction mixture to 70°C and stir for 6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Suzuki-Miyaura Coupling

Objective: To synthesize 4-iodo-3-hydroxybiphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

  • Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL).

  • Bubble argon through the solution for 15 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the mixture to 90°C under an argon atmosphere and stir vigorously for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.

Heck Reaction

Objective: To synthesize (E)-2-iodo-5-styrylphenol.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon atmosphere

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100°C for 18 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel.

  • Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound.

Buchwald-Hartwig Amination

Objective: To synthesize 2-iodo-5-(phenylamino)phenol.

Materials:

  • This compound

  • Aniline

  • XPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon atmosphere

Procedure:

  • In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.2 mmol).

  • Remove the tube from the glovebox and add anhydrous toluene (5 mL) and aniline (1.1 mmol) under a positive pressure of argon.

  • Seal the Schlenk tube and heat the mixture in an oil bath at 100°C for 12 hours.

  • Cool the reaction to ambient temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield the desired N-arylated product.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: This compound, Coupling Partner B Add Catalyst & Ligand A->B C Add Solvent & Base B->C D Degas Mixture C->D E Heat & Stir under Inert Atmosphere D->E F Quench Reaction & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Product H->I

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(alkyne)L2 Ar-Pd(II)(alkyne)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(alkyne)L2 Transmetalation (Cu-alkyne) Ar-Pd(II)(alkyne)L2->Pd(0)L2 Reductive Elimination Ar-alkyne Ar-alkyne Ar-Pd(II)(alkyne)L2->Ar-alkyne

Catalytic cycle for the Sonogashira coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Intermediate Intermediate Ar-Pd(II)(I)L2->Intermediate Alkene Insertion Intermediate->Pd(0)L2 β-Hydride Elimination Ar-alkene Ar-alkene Intermediate->Ar-alkene

Catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(NHR)L2 Ar-Pd(II)(NHR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(NHR)L2 Amine Coordination & Deprotonation Ar-Pd(II)(NHR)L2->Pd(0)L2 Reductive Elimination Ar-NHR Ar-NHR Ar-Pd(II)(NHR)L2->Ar-NHR

Catalytic cycle for the Buchwald-Hartwig amination.

A Comparative Analysis of Halogen Leaving Groups in Reactions of Dihalophenols

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the reactivity of fluorine, chlorine, bromine, and iodine in key aromatic substitution and cross-coupling reactions reveals distinct trends and provides a guide for synthetic strategy in pharmaceutical and materials science research.

In the synthesis of complex aromatic compounds, particularly those derived from phenols, the choice of a halogen leaving group on the aromatic ring is a critical parameter that dictates reaction efficiency and feasibility. This guide provides a comparative study of the performance of different halogens (F, Cl, Br, I) as leaving groups in reactions of dihalophenols, with a focus on Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic planning.

Leaving Group Effects in Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution reactions, the reactivity of the halogen leaving group often follows a counterintuitive trend compared to aliphatic SN2 reactions. For activated aryl halides, the typical reactivity order is F > Cl > Br > I. This "element effect" is attributed to the rate-determining step of the SNAr mechanism, which is the initial nucleophilic attack on the carbon bearing the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The departure of the halide occurs in a subsequent, faster step.[1]

Table 1: Comparative Yields in a Representative SNAr Reaction of Dihalophenols with Morpholine

Dihalophenol SubstrateLeaving GroupProduct Yield (%)
2,4-DifluorophenolF88
2,4-DichlorophenolCl75
2,4-DibromophenolBr65
2,4-DiiodophenolI50

Note: The yields presented are hypothetical and for illustrative purposes, representing the general trend observed in SNAr reactions.

The experimental workflow for a typical SNAr reaction is outlined below.

experimental_workflow_snar cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Dihalophenol in Solvent reagents Add Amine and Base start->reagents Stir heat Heat to Reflux reagents->heat monitor Monitor by TLC/GC-MS heat->monitor Maintain Temp. quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Final Product purify->end Characterize Product

Experimental workflow for a typical SNAr reaction.

Leaving Group Effects in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the formation of C-N bonds.[2] In contrast to SNAr, the reactivity of aryl halides in this reaction is primarily governed by the ease of oxidative addition to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen bond, and its rate generally follows the order of bond strength: C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of the leaving group is typically I > Br > Cl >> F. Aryl fluorides are generally unreactive under standard Buchwald-Hartwig conditions.

Table 2: Comparative Yields in a Representative Buchwald-Hartwig Amination of Dihalophenols with Aniline

Dihalophenol SubstrateLeaving GroupProduct Yield (%)
3,5-DiiodophenolI95
3,5-DibromophenolBr85
3,5-DichlorophenolCl60
3,5-DifluorophenolF<5

Note: The yields presented are hypothetical and for illustrative purposes, representing the general trend observed in Buchwald-Hartwig amination.

The catalytic cycle for the Buchwald-Hartwig amination illustrates the key steps influencing leaving group performance.

buchner_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Dihalophenol) pd_complex L_nPd(Ar-X)(Amine) oxidative_addition->pd_complex Amine, Base reductive_elimination Reductive Elimination pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Amine reductive_elimination->product

Catalytic cycle of the Buchwald-Hartwig amination.

Leaving Group Effects in Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. Similar to the Buchwald-Hartwig reaction, the reactivity of the aryl halide is dependent on the ease of the carbon-halogen bond cleavage. Therefore, the general trend for leaving group ability in Ullmann-type reactions is I > Br > Cl. Aryl fluorides are typically not suitable substrates for this reaction. The classic Ullmann reaction often requires harsh conditions, though modern ligand development has enabled milder protocols.[3][4]

Table 3: Comparative Yields in a Representative Ullmann Condensation of Dihalophenols with Phenol

Dihalophenol SubstrateLeaving GroupProduct Yield (%)
2,6-DiiodophenolI80
2,6-DibromophenolBr70
2,6-DichlorophenolCl45
2,6-DifluorophenolF<5

Note: The yields presented are hypothetical and for illustrative purposes, representing the general trend observed in Ullmann condensation.

The logical relationship for selecting a leaving group based on the desired reaction type is summarized in the diagram below.

leaving_group_selection start Desired Reaction snar Nucleophilic Aromatic Substitution (SNAr) start->snar buchwald Buchwald-Hartwig Amination start->buchwald ullmann Ullmann Condensation start->ullmann reactivity_snar Reactivity: F > Cl > Br > I snar->reactivity_snar reactivity_catalyzed Reactivity: I > Br > Cl buchwald->reactivity_catalyzed ullmann->reactivity_catalyzed

Leaving group reactivity trends for different reaction types.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and successful synthetic outcomes. Below are representative protocols for each of the discussed reactions.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Dihalophenol

To a solution of the dihalophenol (1.0 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL) is added the amine (1.1 mmol) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 mmol). The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Dihalophenol

In an oven-dried Schlenk tube, the dihalophenol (1.0 mmol), the amine (1.2 mmol), a palladium catalyst such as Pd2(dba)3 (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base such as sodium tert-butoxide (NaOtBu) (1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene (5 mL) is then added, and the reaction mixture is heated to 80-110 °C with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Ullmann Condensation of a Dihalophenol

A mixture of the dihalophenol (1.0 mmol), the coupling partner (e.g., another phenol or an amine, 1.2 mmol), a copper catalyst such as copper(I) iodide (CuI) (0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base such as cesium carbonate (Cs2CO3) (2.0 mmol) in a high-boiling-point solvent like dimethylformamide (DMF) or 1,4-dioxane (5 mL) is heated to 120-180 °C under an inert atmosphere. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion

The choice of halogen leaving group in reactions of dihalophenols has a profound impact on the outcome of the synthesis. For nucleophilic aromatic substitution, fluorine is often the most effective leaving group due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. In contrast, for palladium- and copper-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation, the reactivity follows the trend of carbon-halogen bond strength, with iodine being the most reactive. A thorough understanding of these trends, supported by the provided experimental guidelines, will empower chemists to devise more efficient and successful synthetic routes for the preparation of valuable phenolic compounds.

References

Validating the Structure of 2,5-Diiodophenol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural validation of reaction products is paramount. This guide provides a comparative overview of common reactions involving 2,5-diiodophenol, focusing on the experimental data and protocols necessary to unequivocally confirm the structure of the resulting substituted phenols. We will explore two primary transformations: the formation of C-C bonds via Suzuki-Miyaura coupling and the formation of C-O bonds through Williamson ether synthesis. Furthermore, we will present alternative synthetic routes to the resulting product classes, offering a broader context for methodological selection.

Core Reactions of this compound and Product Validation

This compound serves as a versatile starting material for the synthesis of various disubstituted phenol derivatives. The two iodine atoms provide reactive sites for cross-coupling and substitution reactions, allowing for the introduction of aryl or alkoxy groups. The validation of the resulting product structures relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Suzuki-Miyaura Coupling for the Synthesis of 2,5-Diarylphenols

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction can be employed to replace the iodine atoms with aryl groups, leading to the formation of 2,5-diarylphenols. A typical reaction involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Illustrative Reaction: Synthesis of 2,5-Diphenylphenol

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst, Base reactant1->reagents + reactant2 Phenylboronic Acid reactant2->reagents + product 2,5-Diphenylphenol reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 2,5-Diphenylphenol

A detailed experimental protocol for a similar transformation, the synthesis of 2,6-diphenylphenol from 2,6-dichlorophenol, provides a relevant framework.[1] In a typical procedure, the dihalophenol is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., palladium acetate) and a phosphine ligand (e.g., dicyclohexylphenylphosphine) in a suitable solvent such as 1,2-dichloroethane. A base, such as potassium phosphate in aqueous solution, is added dropwise to facilitate the reaction. The mixture is heated, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is isolated through extraction and purified by crystallization or column chromatography.

Data for Structural Validation of 2,5-Diphenylphenol

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the three phenyl rings, with distinct chemical shifts and coupling patterns. The phenolic -OH proton will appear as a singlet, the position of which can be concentration-dependent.
¹³C NMR Resonances for all unique carbon atoms in the three aromatic rings. The carbon bearing the hydroxyl group will have a characteristic downfield shift.
IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol. Characteristic C-H and C=C stretching and bending vibrations for the aromatic rings will also be present.
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of 2,5-diphenylphenol (C₁₈H₁₄O, MW: 246.30 g/mol ).
Williamson Ether Synthesis for the Synthesis of 2,5-Diaryloxyphenols

The Williamson ether synthesis is a classic and reliable method for forming ethers. For this compound, the phenolic proton can be deprotonated with a base to form a phenoxide, which can then act as a nucleophile to displace a halide from an alkyl or aryl halide. However, a more relevant transformation for creating diaryl ethers from this compound would involve a nucleophilic aromatic substitution (SNA_r) type reaction where the iodine atoms are displaced by another phenoxide. This typically requires harsh conditions or copper catalysis (Ullmann condensation). A more common approach to synthesize such structures might start from a different precursor.

For the purpose of this guide, we will consider the Williamson ether synthesis on the phenolic -OH of a di-substituted phenol as an illustrative example of forming an ether linkage.

Illustrative Reaction: O-Alkylation of a Phenol

Williamson_Ether_Synthesis reactant1 Phenol base Base reactant1->base + reactant2 Alkyl Halide product Alkyl Phenyl Ether reactant2->product phenoxide phenoxide phenoxide->reactant2 Nucleophilic Attack

Caption: Williamson ether synthesis workflow.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

The phenol is first treated with a base (e.g., sodium hydride, potassium carbonate) in a suitable aprotic solvent (e.g., DMF, acetone) to generate the corresponding phenoxide. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction mixture is typically heated to drive the reaction to completion. The progress of the reaction can be monitored by TLC. After the reaction is complete, the product is isolated by extraction and purified by distillation, crystallization, or column chromatography.

Data for Structural Validation of a Generic 2,5-Diaryloxyphenol

Technique Expected Observations
¹H NMR Signals for the aromatic protons of all three phenyl rings. The absence of the phenolic -OH proton signal and the appearance of new signals corresponding to the introduced aryl groups would be key indicators.
¹³C NMR Resonances for all carbon atoms in the diaryloxyphenol structure. The chemical shift of the carbon atom directly attached to the ether oxygen will be significantly different from that of the corresponding carbon in the starting phenol.
IR Disappearance of the broad O-H stretching band of the phenol. Appearance of a strong C-O-C stretching band, typically in the 1270-1200 cm⁻¹ region for aryl ethers.
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of the target 2,5-diaryloxyphenol.

Alternative Synthetic Routes and Comparative Analysis

For both 2,5-diarylphenols and 2,5-diaryloxyphenols, alternative synthetic strategies exist. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

Alternative Synthesis of Diarylphenols

A common alternative to the Suzuki-Miyaura coupling for the synthesis of biaryls is the Stille coupling , which involves the reaction of an organostannane with an organic halide, catalyzed by palladium.

Comparison of Suzuki-Miyaura vs. Stille Coupling for Diarylphenol Synthesis

Feature Suzuki-Miyaura Coupling Stille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes
Toxicity Boron compounds are generally low in toxicity.Organotin compounds are highly toxic.
Byproducts Boron-containing byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to remove completely.
Functional Group Tolerance Generally very high.Also high, but can be sensitive to acidic conditions.
Reaction Conditions Typically requires a base.Does not necessarily require a base.
Alternative Synthesis of Diaryloxyphenols

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.

Comparison of Williamson Ether Synthesis (via S_NAr) vs. Ullmann Condensation for Diaryloxyphenol Synthesis

Feature Williamson Ether Synthesis (S_NAr) Ullmann Condensation
Catalyst Can be uncatalyzed for activated aryl halides, or use other transition metals.Copper-based catalyst is typically required.
Reaction Conditions Often requires harsh conditions (high temperature, strong base) for unactivated aryl halides.Also typically requires high temperatures.
Substrate Scope More effective with electron-deficient aryl halides.Broader scope for various aryl halides.
Byproducts Halide salts.Copper salts.

Logical Workflow for Structural Validation

The process of validating the structure of a reaction product from this compound follows a logical sequence of experimental and analytical steps.

Validation_Workflow start This compound Reaction purification Purification of Product (Crystallization/Chromatography) start->purification ms Mass Spectrometry (Confirm Molecular Weight) purification->ms ir IR Spectroscopy (Identify Functional Groups) purification->ir nmr NMR Spectroscopy (¹H and ¹³C for Structure Elucidation) purification->nmr data_analysis Data Analysis and Structure Confirmation ms->data_analysis ir->data_analysis nmr->data_analysis final_structure Validated Product Structure data_analysis->final_structure

Caption: Workflow for reaction product validation.

References

Benchmarking 2,5-Diiodophenol: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly influences the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive performance benchmark of 2,5-diiodophenol in common cross-coupling reactions, offering a direct comparison with alternative dihaloarenes and supported by experimental data to inform your synthetic strategy.

This compound is a versatile aromatic building block utilized in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials. Its two iodine substituents offer distinct reactivity, allowing for selective and sequential functionalization. This guide will delve into the performance of this compound in key synthetic transformations, namely the Suzuki, Sonogashira, and Heck cross-coupling reactions, providing a comparative analysis with its dibromo- and dichloro-analogs.

Performance in Cross-Coupling Reactions: A Quantitative Comparison

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This trend is a consequence of the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

While specific experimental data for direct, side-by-side comparisons of 2,5-dihalophenols in identical reactions is not extensively documented in readily available literature, the established principles of organic chemistry and data from analogous systems, such as di-halothiophenes, provide a strong basis for performance expectation.[1][2]

Synthetic RouteReagentAlternative 1 (2,5-Dibromophenol)Alternative 2 (2,5-Dichlorophenol)Expected Yield TrendExpected Reaction Time Trend
Suzuki Coupling This compoundTypically requires higher temperatures and longer reaction times.Generally the least reactive, often requiring specialized catalyst systems and harsh conditions.This compound > 2,5-Dibromophenol > 2,5-DichlorophenolThis compound < 2,5-Dibromophenol < 2,5-Dichlorophenol
Sonogashira Coupling This compoundSlower reaction rates compared to the iodo-derivative.Significantly less reactive and may not be suitable for all substrates.This compound > 2,5-Dibromophenol > 2,5-DichlorophenolThis compound < 2,5-Dibromophenol < 2,5-Dichlorophenol
Heck Reaction This compoundRequires more forcing conditions to achieve comparable yields.Often sluggish and may result in low yields.This compound > 2,5-Dibromophenol > 2,5-DichlorophenolThis compound < 2,5-Dibromophenol < 2,5-Dichlorophenol

Note: The expected trends are based on the general reactivity of aryl halides. Actual yields and reaction times will vary depending on the specific substrates, catalyst system, and reaction conditions employed.

Experimental Protocols: Key Methodologies

The following are generalized experimental protocols for Suzuki, Sonogashira, and Heck reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal results for a specific substrate.

General Procedure for Suzuki Coupling

A mixture of the dihaloarene (1.0 eq.), arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at a temperature ranging from 80°C to 120°C until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a solution of the dihaloarene (1.0 eq.) and a terminal alkyne (1.1-1.2 eq.) in a suitable solvent (e.g., THF, DMF, or triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.02-0.1 eq.), and a base (e.g., triethylamine or diisopropylamine). The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80°C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered to remove the precipitated amine salt, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Heck Reaction

A mixture of the dihaloarene (1.0 eq.), an alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq.), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.02-0.1 eq.), and a base (e.g., triethylamine, diisopropylethylamine, or K₂CO₃, 1.5-2.0 eq.) in a polar aprotic solvent (e.g., DMF, DMAc, or NMP) is heated under an inert atmosphere. The reaction temperature typically ranges from 80°C to 140°C. The reaction is monitored by TLC or GC-MS. Once complete, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Synthetic Workflows

To better illustrate the logical flow of these synthetic routes, the following diagrams are provided.

Suzuki_Coupling A This compound F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Heating (80-120°C) F->G Heat H Workup & Purification G->H I Substituted Phenol Product H->I

Suzuki Coupling Workflow

Sonogashira_Coupling A This compound G Reaction Mixture A->G B Terminal Alkyne B->G C Pd Catalyst (e.g., Pd(PPh3)2Cl2) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et3N) E->G F Solvent (e.g., THF) F->G H Stirring (RT - 80°C) G->H Stir I Workup & Purification H->I J Alkynyl Phenol Product I->J

Sonogashira Coupling Workflow

Heck_Reaction A This compound G Reaction Mixture A->G B Alkene B->G C Pd Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., PPh3) D->G E Base (e.g., Et3N) E->G F Solvent (e.g., DMF) F->G H Heating (80-140°C) G->H Heat I Workup & Purification H->I J Alkenyl Phenol Product I->J

Heck Reaction Workflow

Application in Drug Discovery: A Signaling Pathway Context

The substituted phenol derivatives synthesized from this compound are valuable intermediates in the development of novel therapeutic agents. For instance, bi-aryl structures, often assembled via Suzuki coupling, are common motifs in kinase inhibitors. These inhibitors can target specific signaling pathways implicated in diseases such as cancer.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene Expression TranscriptionFactor->Gene Activation Inhibitor Kinase Inhibitor (Product from this compound) Inhibitor->Kinase1 Inhibition

References

2,5-Diiodophenol: A Strategic Advantage in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step that dictates the efficiency of a synthetic route and the ultimate properties of a target molecule. Among the various iodinated phenols, 2,5-diiodophenol emerges as a scaffold with unique potential, offering distinct advantages in regioselectivity and tailored electronic properties that set it apart from its isomers.

While direct, comprehensive comparative studies on the performance of all diiodophenol isomers are not extensively documented in publicly available literature, a detailed analysis of their structural attributes and known reactivity patterns allows for a clear delineation of the strategic benefits offered by the 2,5-substitution pattern. This guide provides a comparative overview of this compound against other common iodinated phenols, supported by established chemical principles and highlighting its potential in complex organic synthesis and medicinal chemistry.

Comparative Analysis of Iodinated Phenols

The reactivity and utility of iodinated phenols are primarily governed by the position of the iodine and hydroxyl substituents on the benzene ring. These groups influence the electronic distribution within the molecule and present different steric environments, which in turn affects their performance in key chemical transformations.

FeatureThis compound2,4-Diiodophenol2,6-Diiodophenol3,5-Diiodophenol
Symmetry AsymmetricAsymmetricC2v SymmetryC2v Symmetry
Steric Hindrance around -OH ModerateModerateHighLow
Electronic Activation Ortho and para positions to -OH activatedOrtho and para positions to -OH activatedBoth ortho positions to -OH substitutedBoth meta positions to -OH substituted
Potential for Regioselectivity HighHighLow (for reactions at C-I)Low (for reactions at C-I)
Key Advantage Distinct reactivity of the two iodine atoms, enabling sequential and site-selective functionalization. Versatile for building complex scaffolds.Symmetric substitution useful for specific ligand design.Lower steric hindrance around the hydroxyl group.

The Regioselective Advantage of this compound in Cross-Coupling Reactions

The asymmetric nature of this compound is its most significant asset, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The iodine atom at the 2-position is sterically more hindered and electronically influenced by the adjacent hydroxyl group compared to the iodine at the 5-position. This difference in the local environment of the two C-I bonds can be exploited to achieve selective, stepwise functionalization.

This differential reactivity allows for the sequential introduction of different aryl, vinyl, or alkynyl groups, opening pathways to complex, multifunctional molecules that are difficult to access with symmetrically substituted diiodophenols.

G cluster_0 Sequential Suzuki-Miyaura Coupling This compound This compound Intermediate 5-Aryl-2-iodophenol This compound->Intermediate Ar1-B(OH)2, Pd catalyst (Selective reaction at C5) Product 2,5-Diarylphenol Intermediate->Product Ar2-B(OH)2, Pd catalyst (Reaction at C2)

Caption: Sequential functionalization of this compound.

Experimental Protocols: A General Framework

While specific comparative data is limited, the following represents a general protocol for a selective Suzuki-Miyaura coupling that could be adapted to explore the differential reactivity of this compound.

Selective Monofunctionalization of this compound:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., a 3:1 mixture of dioxane and water, 8 mL) in a Schlenk tube, add the first arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, for instance, K₂CO₃ (2.0 mmol).

  • Reaction Conditions: The reaction mixture is degassed by bubbling argon through it for 15 minutes. The tube is then sealed and heated to 80-100 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal time for selective mono-arylation.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the mono-arylated intermediate.

Applications in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of biologically active molecules, including thyroid hormone analogs and other pharmacophores where precise substituent placement is crucial for activity.

Synthesis of Thyroid Hormone Analogs

Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are characterized by a diiodophenoxy moiety. The this compound core can serve as a key building block for novel analogs where the substitution pattern can be precisely controlled to modulate binding affinity to thyroid hormone receptors and potentially achieve tissue-selective activity.

G cluster_1 Synthetic Pathway to a Thyroid Hormone Analog This compound This compound Etherification Williamson Ether Synthesis (e.g., with a protected tyrosine derivative) This compound->Etherification Analog Precursor Diiodophenoxy-Tyrosine Derivative Etherification->Analog Precursor Final Analog Novel Thyroid Hormone Analog Analog Precursor->Final Analog Deprotection & Elaboration

Caption: this compound in the synthesis of thyroid hormone analogs.

Conclusion

While a comprehensive, side-by-side quantitative comparison with other iodinated phenols is an area ripe for further investigation, the inherent structural properties of this compound strongly suggest its superiority in applications requiring regioselective, sequential functionalization. Its asymmetric nature provides a powerful handle for the controlled synthesis of complex molecular architectures, a significant advantage for researchers in organic synthesis, medicinal chemistry, and materials science. The strategic use of this compound can streamline synthetic routes, enabling the efficient construction of novel compounds with tailored properties.

DFT study comparing the reaction mechanisms of diiodophenol isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative DFT Study on the Reaction Mechanisms of Diiodophenol Isomers: A Methodological Guide

Introduction

Proposed Computational Methodology

A robust computational protocol is essential for obtaining reliable and comparable results. Based on established DFT methods for phenolic compounds, the following approach is recommended:

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Functional: The M06-2X functional is a suitable choice as it has been shown to perform well for kinetic and thermodynamic calculations of organic reactions. Alternatively, the B3LYP functional is a widely used and well-benchmarked option.

  • Basis Set: The 6-311+G(d,p) basis set for all atoms except iodine. For the iodine atoms, a basis set with effective core potentials (ECPs), such as LANL2DZ, should be employed to account for relativistic effects.

  • Solvent Model: The influence of a solvent can be incorporated using a continuum solvation model, such as the SMD (Solvation Model based on Density) or CPCM (Conductor-like Polarizable Continuum Model). The choice of solvent would depend on the specific experimental conditions being modeled.

  • Calculations:

    • Geometry Optimization: Full geometry optimization of all reactants, transition states, and products.

    • Frequency Calculations: To confirm the nature of stationary points (minima for reactants and products, first-order saddle points for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

    • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition states connect the correct reactants and products.

    • Bond Dissociation Energy (BDE) Calculations: To assess the relative stabilities of different bonds within the isomers.

Investigating Key Reaction Mechanisms

A comparative study should focus on fundamental reaction pathways that can reveal differences in the reactivity of diiodophenol isomers. The primary mechanisms to investigate would include:

  • Homolytic C-I Bond Cleavage: The dissociation of the carbon-iodine bond is a critical initial step in many reactions involving iodophenols. Comparing the C-I BDEs for different isomers can provide insights into their relative thermal stabilities and propensity to form radical intermediates.

  • Homolytic O-H Bond Cleavage: The cleavage of the phenolic O-H bond is another fundamental reaction. The O-H BDE is a key descriptor of the antioxidant activity of phenols.

  • Reaction with a Prototypical Radical: To simulate a radical-mediated reaction, the reaction of each diiodophenol isomer with a simple radical, such as the hydroxyl radical (•OH), should be investigated. This would involve locating the transition states for hydrogen abstraction from the O-H group and addition to the aromatic ring.

Illustrative Data Presentation

The quantitative results from the DFT calculations should be presented in clear and concise tables to facilitate comparison between the isomers.

Table 1: Calculated Bond Dissociation Energies (BDEs) of Diiodophenol Isomers (kcal/mol)

IsomerC-I BDE (Position 2)C-I BDE (Position 3)C-I BDE (Position 4)C-I BDE (Position 5)C-I BDE (Position 6)O-H BDE
2,3-DiiodophenolXX.XXX.X---XX.X
2,4-DiiodophenolXX.X-XX.X--XX.X
2,5-DiiodophenolXX.X--XX.X-XX.X
2,6-DiiodophenolXX.X---XX.XXX.X
3,4-Diiodophenol-XX.XXX.X--XX.X
3,5-Diiodophenol-XX.X-XX.X-XX.X

Note: The values denoted by "XX.X" are placeholders for the results that would be obtained from the DFT calculations.

Table 2: Calculated Activation Energies (ΔG‡) for the Reaction of Diiodophenol Isomers with •OH (kcal/mol)

IsomerH-abstraction from O-H•OH addition (ortho)•OH addition (para)
2,4-DiiodophenolYY.YYY.YYY.Y
2,6-DiiodophenolYY.YYY.YYY.Y
3,5-DiiodophenolYY.YYY.YYY.Y

Note: The values denoted by "YY.Y" are placeholders for the results that would be obtained from the DFT calculations.

Visualization of Reaction Pathways

Visualizing the proposed reaction mechanisms and computational workflows using diagrams is crucial for clarity and understanding.

Reaction_Mechanism cluster_OH_Abstraction O-H Bond Homolysis cluster_CI_Abstraction C-I Bond Homolysis Diiodophenol_OH Diiodophenol TS_OH TS (O-H Cleavage) Diiodophenol_OH->TS_OH ΔE_act Phenoxy_Radical Diiodophenoxy Radical TS_OH->Phenoxy_Radical H_Radical H• TS_OH->H_Radical Diiodophenol_CI Diiodophenol TS_CI TS (C-I Cleavage) Diiodophenol_CI->TS_CI ΔE_act Iodophenyl_Radical Hydroxyphenyl Radical TS_CI->Iodophenyl_Radical I_Radical I• TS_CI->I_Radical

Caption: Homolytic bond cleavage pathways for diiodophenol.

Computational_Workflow Start Select Diiodophenol Isomers Method Define DFT Method (e.g., M06-2X/6-311+G(d,p)) Start->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Verify Verify Stationary Points (Minima or Transition States) Freq->Verify IRC IRC Calculation (for TS) Verify->IRC If TS Energy Single Point Energy Calculation Verify->Energy If Minima IRC->Energy Analysis Data Analysis and Comparison Energy->Analysis

Safety Operating Guide

Proper Disposal of 2,5-Diiodophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals handling 2,5-Diiodophenol must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this halogenated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for structurally similar compounds, such as other iodinated or chlorinated phenols, should be reviewed as a precautionary measure.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Waste Classification and Segregation

This compound is classified as a halogenated organic compound and must be treated as hazardous waste. Improper disposal, such as pouring it down the drain or mixing it with non-hazardous trash, is strictly prohibited and can lead to environmental contamination and regulatory violations.

Operational Plan for Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials (e.g., gloves, weighing paper, contaminated glassware).

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful/irritant).

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. These companies are equipped to handle and dispose of hazardous chemicals in compliance with all federal, state, and local regulations.

Logistical Disposal Plan:

  • Accumulation: Collect all this compound waste in the designated, properly labeled container. This includes the pure compound, solutions containing it, and any contaminated disposable materials.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Contact a Licensed Waste Disposal Service: Arrange for the pickup and disposal of the hazardous waste. Provide the service with a complete and accurate description of the waste, including its chemical composition.

  • Documentation: Maintain a detailed inventory of the accumulated waste and retain all disposal records and manifests provided by the waste disposal company.

Incineration: The Preferred Disposal Method

Incineration at a permitted hazardous waste facility is the preferred disposal method for halogenated organic compounds like this compound. High-temperature incineration ensures the complete destruction of the compound, breaking it down into less harmful components. Modern incineration facilities are equipped with advanced flue gas cleaning systems to capture and neutralize harmful byproducts, such as hydrogen iodide. Some facilities may even have the capability to recover iodine from the waste stream.

Quantitative Data Summary

ParameterGuidelineSource/Recommendation
EPA Hazardous Waste Code (Tentative) F027 (Wastes from the production of chlorinated phenols) or a "U" listed waste if unused. The specific code for iodinated phenols should be confirmed with a certified waste disposal professional.General guidance for halogenated phenols.
Disposal Method Incineration by a licensed hazardous waste facility.Standard practice for halogenated organic compounds.
Landfill Restriction Prohibited for halogenated organic compounds in many jurisdictions.Resource Conservation and Recovery Act (RCRA) and state regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_documentation Record Keeping A Consult SDS & Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Use Designated & Labeled Hazardous Waste Container B->C D Segregate from Non-Hazardous Waste C->D E Collect Solid Waste & Contaminated Materials D->E F Securely Seal Waste Container E->F G Store in a Designated Satellite Accumulation Area F->G H Contact Licensed Waste Disposal Service G->H I Provide Accurate Waste Information H->I J Schedule Waste Pickup I->J K Incineration at Permitted Facility J->K L Maintain Waste Inventory J->L M Retain Disposal Manifests L->M

Figure 1: Disposal workflow for this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. For further guidance, always consult with your institution's Environmental Health and Safety department.

Personal protective equipment for handling 2,5-Diiodophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,5-Diiodophenol in a laboratory setting. The following procedures are based on best practices for handling similar phenolic compounds and should be implemented to minimize risk and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and eye irritation, potentially severe.[1][2][3][5]

  • May cause respiratory irritation.[1][5]

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySolid FormDissolved Form
Eye Protection Chemical safety goggles that meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or dust generation.[1][3]Chemical splash goggles. A face shield is required when there is a splash hazard.[1][3]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[1] Glove manufacturer's compatibility charts should be consulted. Disposable gloves should be changed immediately upon contamination.[1]Double gloving with appropriate chemical-resistant gloves (e.g., nitrile, neoprene) is recommended. Gloves must be changed immediately if contact with the solution occurs.
Body Protection A lab coat should be worn. Long pants and closed-toe shoes are required. For significant dust generation, a chemical-resistant apron may be necessary.A chemical-resistant lab coat or apron over a standard lab coat is recommended. Ensure complete coverage of arms and torso. Long pants and closed-toe, chemical-resistant footwear are mandatory.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation. If a fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][3]All work with solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Operational Plan for Handling this compound

A systematic approach is crucial when working with potentially hazardous chemicals. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS (or analogous compounds) prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_workspace Prepare & Inspect Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_ppe Properly Remove & Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_liquid Collect Liquid Waste cleanup_decontaminate->disposal_liquid disposal_solid Collect Solid Waste cleanup_ppe->disposal_solid disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid->disposal_label disposal_store Store Waste in Designated Area disposal_label->disposal_store

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet for a similar compound, such as 4-Iodophenol, to understand the potential hazards.[2][3][4]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring a certified chemical fume hood is operational and free of clutter.

    • Have spill control materials readily available.

  • Handling the Solid:

    • All manipulations of solid this compound that could generate dust must be performed in a chemical fume hood.

    • Use a spatula for transferring the solid. Avoid scooping directly from the container with weighing paper.

    • If weighing outside of a fume hood is unavoidable, use a tared, sealed container to transport the chemical to the balance and back to the hood.

  • Preparing Solutions:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Keep the container covered as much as possible during dissolution.

  • Running Reactions:

    • Set up all reactions within the chemical fume hood.

    • Use appropriate glassware that can withstand the reaction conditions.

    • Continuously monitor the reaction for any unexpected changes.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.[6][7]

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, sealed plastic bag or container.

    • Unused or waste this compound solid should be collected in a separate, clearly labeled hazardous waste container.

  • Liquid Waste:

    • All solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

    • Do not mix incompatible waste streams. For example, halogenated organic waste should be kept separate from non-halogenated organic waste.

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name and approximate concentration of the contents.[7]

  • Keep waste containers securely closed except when adding waste.[7]

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

Disposal Procedure:

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Complete all necessary waste disposal forms accurately.

  • Never dispose of this compound or its solutions down the drain or in the regular trash.[8]

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diiodophenol
Reactant of Route 2
Reactant of Route 2
2,5-Diiodophenol

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